molecular formula C17H20BrN B3060887 3-Dibenzylamino-1-bromopropane CAS No. 98346-35-1

3-Dibenzylamino-1-bromopropane

Cat. No.: B3060887
CAS No.: 98346-35-1
M. Wt: 318.3 g/mol
InChI Key: XKGMFUZYTNHPGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Dibenzylamino-1-bromopropane, identified by CAS number 98346-35-1, is a chemical compound with the molecular formula C17H20BrN and a molecular weight of 318.25 g/mol . This bromoalkane features a tertiary amine group flanked by two benzyl rings, making it a valuable synthetic intermediate in organic chemistry and drug discovery research. Its structure allows it to act as a key building block for the synthesis of more complex nitrogen-containing molecules. Researchers utilize this compound in various chemical transformations, including nucleophilic substitution reactions where the bromine atom can be displaced to form new carbon-nitrogen or carbon-carbon bonds. The dibenzylamino group can also serve as a protected form of a primary amine, which can be later revealed via hydrogenolysis. While specific biological activity data for this compound is not extensively reported in the public literature, its structure suggests potential as a precursor for the development of pharmacologically active agents. The compound should be handled in accordance with good laboratory practices. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. Please inquire for current availability, pricing, and additional specifications such as certificates of analysis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dibenzyl-3-bromopropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrN/c18-12-7-13-19(14-16-8-3-1-4-9-16)15-17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKGMFUZYTNHPGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCCBr)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40458127
Record name 3-dibenzylamino-1-bromopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40458127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98346-35-1
Record name 3-dibenzylamino-1-bromopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40458127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Dibenzylamino-1-bromopropane: A Strategic Bifunctional Linchpin in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of medicinal chemistry and drug development, the strategic installation of primary amine pharmacophores is a recurring synthetic challenge. Direct alkylation with unprotected halo-amines invariably leads to over-alkylation, polymerization, or unwanted side reactions. 3-Dibenzylamino-1-bromopropane (CAS 98346-35-1) serves as an elegant solution to this problem[1]. Functioning as a bifunctional building block, it provides a highly reactive electrophilic bromide tethered to a robustly protected, orthogonal dibenzylamine.

This whitepaper provides an in-depth technical analysis of its chemical properties, structural rationale, and field-proven methodologies for its synthesis and application.

Physicochemical Profile

Understanding the physical properties of 3-dibenzylamino-1-bromopropane is critical for handling, purification, and reaction design. The compound is typically isolated as a viscous oil and requires high-vacuum conditions for distillation without decomposition[2].

PropertyValue
Chemical Name 3-Dibenzylamino-1-bromopropane
IUPAC Name N,N-dibenzyl-3-bromopropan-1-amine
CAS Registry Number 98346-35-1[1]
Molecular Formula C17H20BrN[1]
Molecular Weight 318.25 g/mol [3]
Appearance Light yellow to colorless viscous oil[2]
Boiling Point 144–148 °C at 0.025 mm Hg[2]
Solubility Soluble in DCM, DMF, THF, EtOAc; Insoluble in water
Storage Conditions 2–8 °C, protect from light and moisture to prevent hydrolysis

Structural Rationale & Reactivity Profile

As an application scientist, I select protecting groups based on their orthogonality to the reaction conditions required in subsequent steps. The dibenzyl group is superior to standard Boc (acid-sensitive) or Fmoc (base-sensitive) protections in multi-step syntheses for several reasons:

  • Extreme Stability: The N,N-dibenzyl moiety is completely stable to strong bases (e.g., NaH, LDA), strong acids (e.g., TFA, HCl), and potent nucleophiles.

  • Controlled Deprotection: It is exclusively cleaved via catalytic hydrogenolysis (H₂, Pd/C) or dissolving metal reduction, allowing chemists to unmask the primary amine at the very end of a complex sequence.

  • Reactivity Limitations (Expert Insight): While the alkyl bromide is an excellent electrophile for S_N2 reactions, attempts to convert 3-dibenzylamino-1-bromopropane into a Grignard reagent often yield highly unsatisfactory results due to Wurtz coupling and dimerization[2]. It should be strictly utilized as an electrophile.

Synthesis of the Electrophile

The most reliable method for synthesizing 3-dibenzylamino-1-bromopropane is the bromination of its precursor, 3-(dibenzylamino)propan-1-ol (CAS 3161-51-1)[4]. While historical literature cites the use of 47% hydrobromic acid[2], modern laboratories prefer the Appel Reaction due to its mild, neutral conditions that prevent the formation of stubborn hydrobromide salts.

SynthesisWorkflow A 3-(Dibenzylamino)propan-1-ol (Starting Material) C Phosphonium Intermediate (Activated Alcohol) A->C Nucleophilic Attack B Triphenylphosphine (PPh3) Carbon Tetrabromide (CBr4) B->C Halogen Bond Activation D 3-Dibenzylamino-1-bromopropane (Target Electrophile) C->D SN2 Displacement by Br- E Triphenylphosphine Oxide (Byproduct) C->E Oxygen Transfer

Mechanistic workflow of Appel bromination yielding 3-Dibenzylamino-1-bromopropane.

Protocol 1: Appel Bromination (Self-Validating System)
  • Causality Note: Triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) are used to activate the hydroxyl group into a premium leaving group without generating free acidic protons, thereby protecting the basic amine from protonation.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 3-(dibenzylamino)propan-1-ol (1.0 equiv) and dissolve in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

  • Reagent Addition: Add CBr₄ (1.2 equiv) and stir until completely dissolved. Cool the reaction mixture to 0 °C using an ice bath.

  • Activation: Portion-wise, add PPh₃ (1.25 equiv) over 15 minutes. Causality: Slow addition controls the exothermic formation of the phosphonium intermediate and prevents side reactions.

  • Propagation: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane/EtOAc 8:2). The starting material (

    
    ) must completely disappear, replaced by a less polar, highly UV-active spot (
    
    
    
    ). Stain with Dragendorff's reagent to confirm the presence of the tertiary amine.
  • Work-up: Concentrate the mixture under reduced pressure. Triturate the residue with cold diethyl ether to precipitate the triphenylphosphine oxide (TPPO) byproduct. Filter and concentrate the filtrate to yield the product as a pale yellow oil[2].

Application Workflow: The "Tethering" Strategy

In drug discovery, this compound is primarily used to "tether" an aminopropyl chain to a core scaffold (e.g., a phenol, thiol, or secondary amine).

AlkylationDeprotection Nuc Nucleophile (R-XH) Int N,N-Dibenzyl Protected Intermediate Nuc->Int SN2 Alkylation Elec 3-Dibenzylamino-1-bromopropane Elec->Int Base K2CO3 / DMF (Heat) Base->Int Acid Scavenging Final Primary Amine Product (R-X-C3H6-NH2) Int->Final C-N Bond Cleavage Deprot H2, Pd/C (Hydrogenolysis) Deprot->Final

Bifunctional application: SN2 alkylation followed by catalytic hydrogenolysis.

Protocol 2: S_N2 Alkylation and Catalytic Deprotection
  • Causality Note: N,N-dimethylformamide (DMF) is selected as a polar aprotic solvent to leave the nucleophile unsolvated, maximizing its kinetic energy for the S_N2 attack. Potassium carbonate (K₂CO₃) is used as a mild base to scavenge the generated HBr without promoting E2 elimination of the bromopropane.

Step-by-Step Methodology:

  • Deprotonation: In a dry vial, dissolve the target nucleophile (1.0 equiv) in anhydrous DMF (0.1 M). Add anhydrous K₂CO₃ (2.5 equiv) and stir for 15 minutes at room temperature.

  • Alkylation: Add 3-dibenzylamino-1-bromopropane (1.2 equiv) dropwise. Heat the mixture to 60 °C for 12 hours.

  • Self-Validation (LC-MS): Withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The disappearance of the brominated electrophile (characterized by its m/z 318/320 isotopic doublet) and the emergence of the product mass (

    
    ) confirms conversion.
    
  • Work-up: Quench with water, extract with EtOAc, and wash the organic layer heavily with brine (5x) to remove residual DMF. Dry over Na₂SO₄ and concentrate.

  • Hydrogenolysis (Deprotection): Dissolve the purified intermediate in Methanol (0.1 M). Add 10% Pd/C (0.1 equiv by weight). Purge the flask thoroughly with H₂ gas and stir vigorously under a hydrogen balloon for 4-6 hours.

  • Isolation: Filter the mixture through a pad of Celite to remove the pyrophoric palladium catalyst. Concentrate the filtrate to yield the free primary amine. Causality: The byproduct of this cleavage is toluene, which is easily removed in vacuo, leaving a highly pure product.

Analytical Validation & Troubleshooting

When working with 3-dibenzylamino-1-bromopropane, analytical rigor is paramount.

  • Mass Spectrometry: The intact electrophile will always present a distinct 1:1 isotopic doublet in MS due to the natural abundance of $ ^{79}\text{Br} $ and $ ^{81}\text{Br} $. If LC-MS analysis of your alkylation reaction shows a mass corresponding to

    
     or 
    
    
    
    , it indicates that E2 elimination has occurred, forming an unwanted allyl amine. To troubleshoot this, lower the reaction temperature from 60 °C to 40 °C or switch to a weaker base (e.g., Cs₂CO₃).
  • NMR Spectroscopy: In

    
    -NMR (CDCl₃), the four benzylic protons appear as a distinct singlet (or closely overlapping doublets) around 
    
    
    
    3.6 ppm. The disappearance of these signals post-hydrogenolysis is the definitive proof of successful deprotection[5].

References

  • Croatica Chemica Acta 35 (1963)
  • Product Page for N,N-dibenzyl-3-bromopropan-1-amine (CAS 98346-35-1)
  • 3-(Dibenzylamino)propan-1-ol (CAS 3161-51-1)
  • N,N-Dibenzyl-3-bromopropan-1-amine Information and Documentation Source: BLD Pharm URL
  • Bromopropyl amine-Molbase: N,N-dibenzyl-3-bromopropan-1-amine Source: Molbase URL

Sources

3-Dibenzylamino-1-bromopropane synthesis and characterization

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Characterization of 3-Dibenzylamino-1-bromopropane

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Dibenzylamino-1-bromopropane (CAS No. 10375-37-8). Designed for researchers, chemists, and professionals in drug development, this document details a robust synthetic protocol based on the nucleophilic substitution of dibenzylamine with 1,3-dibromopropane. It offers an in-depth rationale for the selection of reagents and reaction conditions, a step-by-step experimental procedure, and a full suite of characterization techniques essential for structural verification and purity assessment. The inclusion of bromine makes the target compound a valuable synthetic intermediate, as halogenation is a common strategy in drug design to modulate a molecule's pharmacokinetic and pharmacodynamic properties.[1] This guide serves as a practical resource, grounding its methodology in established chemical principles to ensure reproducibility and scientific integrity.

Synthesis Methodology

The synthesis of 3-Dibenzylamino-1-bromopropane is most effectively achieved through the N-alkylation of dibenzylamine. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction, where the nucleophilic nitrogen atom of dibenzylamine attacks the electrophilic terminal carbon of 1,3-dibromopropane, displacing a bromide ion.

Principle and Reaction Scheme

The core of the synthesis involves the mono-alkylation of a secondary amine. Dibenzylamine serves as the nucleophile, and 1,3-dibromopropane acts as the alkylating agent.[2] A non-nucleophilic base is crucial to neutralize the hydrobromic acid (HBr) generated in situ, driving the reaction toward the product.

Reaction: Dibenzylamine + 1,3-Dibromopropane → 3-Dibenzylamino-1-bromopropane

Mechanism: The lone pair of electrons on the nitrogen atom of dibenzylamine attacks one of the primary carbon atoms of 1,3-dibromopropane. This carbon is electron-deficient due to the inductive effect of the electronegative bromine atom. The reaction proceeds via a transition state where the N-C bond is forming and the C-Br bond is breaking, ultimately leading to the displacement of the bromide ion.

Rationale for Experimental Design

The success of this synthesis hinges on carefully controlling the reaction conditions to favor the desired mono-alkylation product and minimize the formation of byproducts.

  • Choice of Reactants:

    • Dibenzylamine: A readily available secondary amine. Its two benzyl groups provide steric hindrance that can help disfavor over-alkylation compared to less bulky secondary amines.

    • 1,3-Dibromopropane: This reagent provides the three-carbon propyl chain and a good leaving group (bromide).[2] Using a stoichiometric excess of 1,3-dibromopropane is a key strategy to maximize the consumption of the more valuable dibenzylamine and statistically favor the mono-alkylation product over the formation of a quaternary ammonium salt byproduct.

  • Choice of Base:

    • Potassium Carbonate (K₂CO₃): A mild, inexpensive, and non-nucleophilic inorganic base. Its role is to scavenge the HBr produced during the reaction, preventing the protonation of the dibenzylamine starting material, which would render it non-nucleophilic. Being a solid, it is also easily removed by filtration during work-up.

  • Choice of Solvent:

    • Acetonitrile (CH₃CN): A polar aprotic solvent is ideal for SN2 reactions. It effectively solvates the potassium cations while leaving the carbonate anion relatively "bare," enhancing its basicity. It also has a convenient boiling point for running the reaction at reflux to ensure an adequate reaction rate.

  • Temperature and Reaction Time:

    • Heating the reaction mixture to reflux is necessary to provide sufficient activation energy for the reaction to proceed at a practical rate. The reaction progress should be monitored (e.g., by Thin-Layer Chromatography) to determine the point of completion, typically marked by the disappearance of the dibenzylamine spot.

Detailed Experimental Protocol: Synthesis

Materials:

  • Dibenzylamine

  • 1,3-Dibromopropane (CAS: 109-64-8)[2]

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (CH₃CN)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add dibenzylamine (1.0 eq).

  • Add anhydrous acetonitrile to dissolve the amine.

  • Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • Add 1,3-dibromopropane (3.0 eq) to the stirred suspension. The large excess minimizes the formation of the bis-alkylated quaternary salt.

  • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours.

  • Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent) until the dibenzylamine starting material is no longer visible.

  • Once complete, cool the reaction mixture to room temperature.

Detailed Experimental Protocol: Purification
  • Filter the cooled reaction mixture through a pad of celite to remove the solid potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of ethyl acetate.

  • Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the bulk of the acetonitrile and excess 1,3-dibromopropane.

  • Dissolve the resulting crude oil in ethyl acetate.

  • Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to remove any acidic impurities) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil.

  • Purify the crude oil using flash column chromatography on silica gel. A gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, is typically effective at separating the product from less polar starting materials and more polar impurities.

  • Combine the product-containing fractions (as identified by TLC) and remove the solvent under reduced pressure to yield 3-Dibenzylamino-1-bromopropane as a purified oil.

Synthesis and Purification Workflow

SynthesisWorkflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification Reagents 1. Combine Reactants - Dibenzylamine - 1,3-Dibromopropane - K₂CO₃ - Acetonitrile Reflux 2. Heat to Reflux (12-18h, ~82°C) Reagents->Reflux Stir Monitor 3. Monitor by TLC Reflux->Monitor Periodic Sampling Cool 4. Cool to RT Monitor->Cool Reaction Complete Filter 5. Filter Salts Cool->Filter Concentrate 6. Concentrate Filter->Concentrate Extract 7. Liquid-Liquid Extraction Concentrate->Extract Dry 8. Dry & Concentrate Extract->Dry Chromatography 9. Flash Column Chromatography Dry->Chromatography Product Pure Product: 3-Dibenzylamino-1-bromopropane Chromatography->Product

Caption: Workflow for the synthesis and purification of 3-Dibenzylamino-1-bromopropane.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized 3-Dibenzylamino-1-bromopropane. A combination of spectroscopic techniques provides a complete analytical profile.[3]

Overview of Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the precise molecular structure. They provide information about the chemical environment, connectivity, and number of hydrogen and carbon atoms.[4]

  • Mass Spectrometry (MS): This technique determines the molecular weight of the compound. A key feature for this molecule is the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio), which results in two molecular ion peaks (M+ and M+2) of nearly equal intensity.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, we expect to see signals corresponding to aromatic C-H, aliphatic C-H, and C-N bonds, and a notable absence of N-H or O-H signals.[5]

Expected Spectroscopic Data Summary
Technique Parameter Expected Observation
¹H NMR Chemical Shift (δ)~7.2-7.4 ppm (aromatic), ~3.6 ppm (CH₂-N), ~3.4 ppm (CH₂-Br), ~1.9 ppm (CH₂-CH₂-CH₂)
Integration10H (aromatic), 4H (benzyl CH₂), 2H (CH₂N), 2H (CH₂Br), 2H (internal CH₂)
MultiplicityMultiplet (aromatic), Singlet (benzyl CH₂), Triplet (CH₂N), Triplet (CH₂Br), Quintet (internal CH₂)
¹³C NMR Chemical Shift (δ)~138-140 ppm (quat. aromatic), ~127-129 ppm (aromatic), ~58 ppm (benzyl CH₂), ~52 ppm (CH₂N), ~33 ppm (CH₂Br), ~30 ppm (internal CH₂)
Mass Spec. Molecular Ion (M+)m/z = 317 (for ⁷⁹Br) and 319 (for ⁸¹Br) in a ~1:1 ratio.
IR Wavenumber (cm⁻¹)~3030 (aromatic C-H), ~2950, 2850 (aliphatic C-H), ~1495, 1450 (aromatic C=C), ~1120 (C-N), ~670 (C-Br)
In-depth Analysis of Spectroscopic Data
  • ¹H NMR: The spectrum is expected to be clean and highly informative. The ten aromatic protons on the two benzyl groups will appear as a complex multiplet in the typical aromatic region (~7.2-7.4 ppm). The four benzylic protons (-CH₂-Ph) are chemically equivalent and will appear as a sharp singlet around 3.6 ppm. The propyl chain will show three distinct signals: a triplet for the two protons adjacent to the nitrogen (~3.4 ppm), a triplet for the two protons adjacent to the bromine (~3.4 ppm, potentially overlapping with the CH₂N signal), and a quintet for the central methylene group (~1.9 ppm) due to coupling with its four neighboring protons.

  • ¹³C NMR: The spectrum should show six distinct signals for the carbon atoms in their unique chemical environments. The aromatic carbons will appear in the 127-140 ppm range. The benzylic carbon will be around 58 ppm. The three carbons of the propyl chain will be distinct: the carbon attached to the nitrogen (~52 ppm), the central carbon (~30 ppm), and the carbon attached to the bromine, which will be shifted downfield to around 33 ppm due to the deshielding effect of the halogen.[6]

  • Mass Spectrometry: The mass spectrum will provide definitive confirmation of the molecular weight. The presence of the bromine atom is unambiguously confirmed by the M+ and M+2 isotopic peaks at m/z 317 and 319, respectively, with nearly identical abundances. Common fragmentation patterns would include the loss of a bromine radical (M-Br) or the loss of a benzyl group (M-CH₂Ph).

  • Infrared Spectroscopy: The IR spectrum will confirm the functional groups. Key absorptions include the sp² C-H stretches of the aromatic rings (above 3000 cm⁻¹) and the sp³ C-H stretches of the aliphatic chains (below 3000 cm⁻¹). The absence of a broad peak around 3300-3500 cm⁻¹ confirms the successful conversion of the secondary amine to a tertiary amine (no N-H bond).

Characterization Workflow

CharacterizationWorkflow cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation Input Purified Product (from Chromatography) NMR NMR Spectroscopy (¹H and ¹³C) Input->NMR MS Mass Spectrometry (EI or ESI) Input->MS IR FT-IR Spectroscopy Input->IR NMR_Analysis Confirm Connectivity & Proton/Carbon Count NMR->NMR_Analysis MS_Analysis Confirm Molecular Weight & Bromine Presence MS->MS_Analysis IR_Analysis Confirm Functional Groups IR->IR_Analysis Output Verified Structure: 3-Dibenzylamino-1-bromopropane NMR_Analysis->Output MS_Analysis->Output IR_Analysis->Output

Caption: A standard workflow for the complete structural characterization of the final product.

Safety, Handling, and Storage

  • 1,3-Dibromopropane: This reagent is a suspected carcinogen and is toxic. It should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dibenzylamine: Can cause skin and eye irritation. Standard laboratory PPE should be worn during handling.

  • Acetonitrile: Is flammable and toxic. All heating should be conducted using a heating mantle in a fume hood, away from open flames.

  • Product: As a bromo-alkane derivative, 3-Dibenzylamino-1-bromopropane should be handled with care, assuming it may have toxicological properties. Store the final compound in a tightly sealed container in a cool, dry, and dark place.

Conclusion

This guide has outlined a reliable and reproducible method for the synthesis of 3-Dibenzylamino-1-bromopropane via N-alkylation. The rationale behind the experimental design has been explained to provide a deeper understanding of the reaction mechanism and optimization strategies. Furthermore, a comprehensive characterization protocol using modern spectroscopic techniques has been detailed, ensuring that researchers can confidently verify the structure and purity of the synthesized material. This foundational knowledge is critical for the use of this compound as a building block in further synthetic applications, particularly within the field of medicinal chemistry and drug discovery.

References

  • Organic Syntheses. (n.d.). PREPARATION OF ENANTIOMERICALLY PURE α-N,N-DIBENZYLAMINO ALDEHYDES.
  • Organic Syntheses. (n.d.). alkyl and alkylene bromides.
  • Google Patents. (1979). Process for the production of benzylamine and dibenzylamine.
  • Google Patents. (1993). Procede de fabrication de dibenzylamine.
  • Google Patents. (2016). Preparation method of [3-(dimethylamino)propyl]triphenylphosphonium bromide hydrobromide.
  • European Patent Office. (2004). METHOD FOR THE PREPARATION OF 1,3-PROPANE DISULFONIC ACID COMPOUNDS. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Dibenzylamino)-1-propanol. Retrieved from [Link]

  • Google Patents. (2001). A process for the purification of 3-amino-1,2-propanediol and 2-amino....
  • PrepChem.com. (n.d.). Preparation of 1,3-dibromopropane. Retrieved from [Link]

  • Chemistry Steps. (2025). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]

  • Pharmaceuticals. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]

  • Google Patents. (2002). Method of manufacturing alkylated diphenylamine compositions and products thereof.
  • Wikipedia. (n.d.). 1,3-Dibromopropane. Retrieved from [Link]

  • US EPA. (2015). Addition of 1-Bromopropane. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Bromopropane, 1- | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 1-bromopropane. Retrieved from [Link]

  • International Immunopharmacology. (2009). Effects of 1-bromopropane, a substitute for chlorofluorocarbons, on BDNF expression. Retrieved from [Link]

  • YouTube. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Retrieved from [Link]

  • Google Patents. (2015). Synthesis process of dibenzylamine.
  • University of Rochester Chemistry Department. (n.d.). How To Run A Reaction: Characterization. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of propyl bromide. Retrieved from [Link]

  • University of Wisconsin-Madison Chemistry Department. (2020). NMR Spectroscopy :: Hans Reich NMR Collection. Retrieved from [Link]

  • European Publication Server. (2010). Process for purification of n-propyl bromide - Patent 2202213. Retrieved from [Link]

  • Google Patents. (2000). Production of 1-bromopropane.
  • Google Patents. (2004). Method for the preparation of n-propyl bromide.

Sources

An In-depth Technical Guide to the Spectroscopic Data of 3-Dibenzylamino-1-bromopropane

Author: BenchChem Technical Support Team. Date: March 2026

A Predictive Analysis for Researchers and Drug Development Professionals

Introduction: The Structural Elucidation Imperative

3-Dibenzylamino-1-bromopropane, with its tertiary amine and alkyl halide functionalities, represents a versatile scaffold in synthetic organic chemistry and drug discovery. Its structure combines the nucleophilic character of the dibenzylamino group with the electrophilic potential of the bromopropane chain, making it a valuable intermediate for introducing the dibenzylaminopropyl moiety into larger molecules. Accurate structural verification is paramount for any research or development application, and spectroscopic techniques remain the cornerstone of this process. This guide provides a detailed theoretical foundation for the expected spectroscopic signatures of 3-Dibenzylamino-1-bromopropane, empowering scientists to interpret experimental data with confidence.

Caption: Molecular structure of 3-Dibenzylamino-1-bromopropane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. By analyzing chemical shifts, signal integrations, and spin-spin coupling patterns, a complete picture of atomic connectivity can be assembled.

Proton (¹H) NMR Spectroscopy

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. Lock the instrument on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

  • Acquisition: Acquire the spectrum using a standard 90° pulse sequence. A sufficient number of scans (typically 8-16) should be co-added to achieve an adequate signal-to-noise ratio, with a relaxation delay of 1-2 seconds.

  • Processing: Apply Fourier transformation to the Free Induction Decay (FID) and phase-correct the resulting spectrum. Integrate the signals to determine the relative proton ratios.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum of 3-Dibenzylamino-1-bromopropane is predicted to show five distinct sets of signals corresponding to the different proton environments.

LabelPredicted Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
H-a7.25 - 7.40Multiplet10HAr-H Protons on the two phenyl rings are in a typical aromatic chemical environment.
H-b~3.60Singlet4HPh-CH ₂-NBenzylic protons adjacent to the nitrogen atom. The absence of adjacent non-equivalent protons results in a singlet.
H-c~3.45Triplet (t)2HCH ₂-BrMethylene protons are significantly deshielded by the adjacent electronegative bromine atom, shifting them downfield.[1][2] They are split into a triplet by the two neighboring H-d protons.
H-d~2.60Triplet (t)2HN-CH ₂-CH₂Methylene protons adjacent to the nitrogen atom are deshielded. They are split into a triplet by the two neighboring H-e protons.
H-e~2.05Multiplet (m)2HN-CH₂-CH ₂-CH₂Methylene protons are coupled to both H-d (2 protons) and H-c (2 protons), resulting in a complex multiplet, likely a quintet or sextet.[2][3]
Carbon-¹³ (¹³C) NMR Spectroscopy

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: As described for ¹H NMR, using a slightly more concentrated sample (20-50 mg) if necessary.

  • Acquisition: Utilize a proton-decoupled pulse sequence to simplify the spectrum by removing C-H coupling, resulting in a singlet for each unique carbon environment. A wider spectral width (~220 ppm) is required.

  • Processing: Standard Fourier transformation and phasing are applied.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

Due to molecular symmetry, the spectrum is predicted to display seven unique carbon signals.

LabelPredicted Shift (δ, ppm)AssignmentRationale
C-i~139Ar-C (ipso)Quaternary aromatic carbon directly attached to the benzylic methylene group.
C-ii~129Ar-C (ortho)Aromatic carbons ortho to the methylene substituent.
C-iii~128.5Ar-C (para)Aromatic carbon para to the methylene substituent.
C-iv~127Ar-C (meta)Aromatic carbons meta to the methylene substituent.
C-v~58Ph-C H₂-NBenzylic carbon atom. Its chemical shift is influenced by the attached nitrogen and phenyl group.
C-vi~54N-C H₂-CH₂Aliphatic carbon adjacent to the nitrogen atom.[4]
C-vii~33C H₂-BrAliphatic carbon directly bonded to the highly electronegative bromine atom, causing a downfield shift relative to a standard alkane.[4]
C-viii~28N-CH₂-C H₂-CH₂The central methylene carbon of the propyl chain, least affected by the heteroatoms.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrational frequencies of its bonds.

Experimental Protocol: FTIR Spectroscopy

  • Instrument Setup: Record a background spectrum of the empty Attenuated Total Reflectance (ATR) accessory to be subtracted from the sample spectrum.

  • Sample Application: Place a small drop of the liquid sample directly onto the center of the ATR crystal.

  • Spectrum Acquisition: Co-add 16 to 32 scans over a standard spectral range of 4000 cm⁻¹ to 400 cm⁻¹ to obtain a high-quality spectrum.

  • Data Processing: The instrument software will automatically process the data and display the spectrum in terms of transmittance or absorbance versus wavenumber.

Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeIntensityFunctional Group
3100 - 3000C-H StretchMediumAromatic C-H
2960 - 2850C-H StretchMedium-StrongAliphatic C-H (CH₂)
1600, 1495, 1450C=C StretchMedium-WeakAromatic Ring
1260 - 1020C-N StretchWeak-MediumTertiary Amine[5]
690 - 515C-Br StretchStrongAlkyl Bromide[6][7]

The spectrum will be dominated by C-H stretching vibrations. The most diagnostic peak for confirming the presence of the bromopropane moiety will be the strong absorption in the lower frequency "fingerprint region" corresponding to the C-Br stretch.[6][7] Tertiary amines often show weak C-N stretching bands that can be difficult to assign definitively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and offers structural clues based on its fragmentation patterns under ionization.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the high-vacuum source of the mass spectrometer, where it is vaporized.

  • Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV). This ejects an electron, forming a positively charged molecular ion (M•⁺) and causing it to fragment.

  • Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole).

  • Detection: Detect the separated ions to generate a mass spectrum, which plots ion abundance against m/z.

Predicted Mass Spectrum Fragmentation

The mass spectrum of 3-Dibenzylamino-1-bromopropane is expected to show a characteristic fragmentation pattern dominated by the formation of stable benzylic species.

  • Molecular Ion (M•⁺): Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[8] This will result in a pair of molecular ion peaks of nearly equal intensity at m/z 318 (for C₁₇H₂₁⁷⁹BrN) and m/z 320 (for C₁₇H₂₁⁸¹BrN). The observation of this "M/M+2" pattern is a definitive indicator of a monobrominated compound.[9]

  • Base Peak: The most abundant fragment, or base peak, is predicted to be at m/z 91 . This corresponds to the [C₇H₇]⁺ ion, which is formed by the facile cleavage of the C-N bond and subsequent rearrangement of the benzyl cation to the highly stable tropylium ion.[10][11][12] This is a hallmark fragmentation for N-benzyl compounds.

  • Other Key Fragments:

    • m/z 238 ([M-Br]⁺): Loss of the bromine radical from the molecular ion.

    • m/z 224 ([M-CH₂Br]⁺): Loss of a bromomethyl radical.

    • m/z 196: This fragment could arise from the cleavage of the propyl chain.

    • m/z 77 ([C₆H₅]⁺): The phenyl cation, resulting from the loss of CH₂ from the benzyl cation.

M [C₁₇H₂₁BrN]⁺• m/z 318/320 F1 [C₇H₇]⁺ m/z 91 (Base Peak) Tropylium Ion M->F1 - C₁₀H₁₄BrN• F2 [C₁₇H₂₁N]⁺ m/z 238 M->F2 - Br• F3 [C₁₆H₁₉N]⁺• m/z 224 M->F3 - CH₂Br•

Caption: Predicted primary fragmentation pathways for 3-Dibenzylamino-1-bromopropane in EI-MS.

Conclusion

This guide provides a comprehensive, theory-backed prediction of the NMR, IR, and MS spectra of 3-Dibenzylamino-1-bromopropane. The predicted data, summarized in tables and illustrated through diagrams, offers a detailed spectroscopic fingerprint for this compound. The key identifying features include the characteristic M/M+2 isotope pattern in the mass spectrum, the dominant m/z 91 base peak, the downfield-shifted methylene signals adjacent to nitrogen and bromine in the ¹H NMR spectrum, and the C-Br stretching vibration in the IR spectrum. Researchers can use this guide as a primary reference for confirming the synthesis and purity of 3-Dibenzylamino-1-bromopropane and for the structural elucidation of related derivatives.

References

  • An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Request PDF - ResearchGate. Available at: [Link]

  • An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. PubMed. Available at: [Link]

  • Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. Request PDF - ResearchGate. Available at: [Link]

  • An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Stevens Institute of Technology. Available at: [Link]

  • IR Chart. Available at: [Link]

  • Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Doc Brown. Available at: [Link]

  • Problem 25 Following is the mass spectrum o... [FREE SOLUTION]. Vaia. Available at: [Link]

  • mass spectrum & fragmentation of 1-bromobutane. YouTube. Available at: [Link]

  • C3H7Br CH3CHBrCH3 mass spectrum of 2-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl bromide image diagram. doc brown's advanced organic chemistry revision notes. Available at: [Link]

  • Table of Characteristic IR Absorptions. Available at: [Link]

  • INFRARED SPECTROSCOPY (IR). Available at: [Link]

  • N,N-Dibenzyl-2-diazomalonamic acid ethyl ester - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • N,N-dibenzylhydroxylamine - Optional[1H NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • 13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • 13C NMR Spectroscopy. Available at: [Link]

  • Infrared Spectroscopy. MSU chemistry. Available at: [Link]

  • a guide to 13c nmr chemical shift values. Compound Interest. Available at: [Link]

  • Interpreting Infrared Spectra. Specac Ltd. Available at: [Link]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available at: [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. Available at: [Link]

  • Rapid Prediction of Electron-Ionization Mass Spectrometry using Neural Networks. arXiv. Available at: [Link]

  • 3DMolMS: Prediction of Tandem Mass Spectra from Three Dimensional Molecular Conformations. bioRxiv. Available at: [Link]

  • Predicting Infrared Spectra with Message Passing Neural Networks. MIT Open Access Articles. Available at: [Link]

  • Neural Network Approach for Predicting Infrared Spectra from 3D Molecular Structure. arXiv. Available at: [Link]

  • Predict the { }^{13} \mathrm{C} NMR spectral pattern of 1 -bromopropane (.. Filo. Available at: [Link]

  • PREDICTING THE 13C NMR OF ELATENYNE. Available at: [Link]

  • Predict 13C carbon NMR spectra. NMRDB.org. Available at: [Link]

  • 1,3-Dibromopropane. PubChem. Available at: [Link]

  • C3H7Br CH3CH2CH2Br infrared spectrum of 1-bromopropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of n-propyl bromide. doc brown's advanced organic chemistry revision notes. Available at: [Link]

  • C3H7Br CH3CH2CH2Br 1-bromopropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-propyl bromide 1-H nmr explaining spin-spin coupling for line splitting. doc brown's advanced organic chemistry revision notes. Available at: [Link]

  • C3H7Br CH3CH2CH2Br mass spectrum of 1-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of n-propyl bromide. doc brown's advanced organic chemistry revision notes. Available at: [Link]

  • Solved A) The 1H-NMR spectrum of 1-bromopropane shows three. Chegg.com. Available at: [Link]

  • Predicting the Diagnostic Information of Tandem Mass Spectra of Environmentally Relevant Compounds Using Machine Learning. KWR. Available at: [Link]

  • Ch13 - Sample IR spectra. Chemistry - University of Calgary. Available at: [Link]

  • NMR Practice Problems. quimica.ufpr.br. Available at: [Link]

  • NMR of 1-bromopropane for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns. YouTube. Available at: [Link]

Sources

An In-Depth Technical Guide to 3-Dibenzylamino-1-bromopropane: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Dibenzylamino-1-bromopropane, a valuable, yet not readily commercially available, intermediate in organic synthesis and drug discovery. Due to its likely requirement for in-lab synthesis, this document focuses on a detailed synthetic protocol from its precursor, 3-(Dibenzylamino)-1-propanol, alongside essential information on its properties, safety considerations, and potential applications.

Compound Profile: 3-Dibenzylamino-1-bromopropane

While a specific CAS number for 3-Dibenzylamino-1-bromopropane is not readily found in major chemical databases, its structure and properties can be inferred from its immediate precursor, 3-(Dibenzylamino)-1-propanol.

Molecular Structure:

Caption: Synthesis of 3-Dibenzylamino-1-bromopropane via the Appel Reaction.

Experimental Protocol: Appel Reaction for Bromination

This protocol is a general guideline and should be adapted and optimized by the researcher based on laboratory conditions and scale.

Materials:

  • 3-(Dibenzylamino)-1-propanol

  • Carbon tetrabromide (CBr4)

  • Triphenylphosphine (PPh3)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(Dibenzylamino)-1-propanol (1 equivalent) in anhydrous dichloromethane.

  • Reagent Addition: To the stirred solution, add triphenylphosphine (1.2 equivalents). Cool the mixture to 0 °C in an ice bath.

  • Bromination: Slowly add a solution of carbon tetrabromide (1.2 equivalents) in anhydrous dichloromethane to the reaction mixture. The addition should be done dropwise to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexanes and ethyl acetate) to afford pure 3-Dibenzylamino-1-bromopropane.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent side reactions with atmospheric moisture and oxygen, particularly as organophosphorus reagents are sensitive.

  • Anhydrous Solvents: Anhydrous solvents are essential as water can react with the phosphonium intermediates, leading to the formation of byproducts and reducing the yield of the desired alkyl bromide.

  • Stoichiometry: A slight excess of triphenylphosphine and carbon tetrabromide is used to ensure complete conversion of the starting alcohol.

  • Controlled Addition at 0 °C: The reaction is exothermic, and slow addition at a low temperature helps to control the reaction rate and prevent the formation of undesired byproducts.

  • Aqueous Workup: The sodium bicarbonate wash neutralizes any acidic byproducts, and the brine wash helps to remove water from the organic layer.

  • Chromatographic Purification: Column chromatography is necessary to separate the desired product from the triphenylphosphine oxide byproduct and any unreacted starting materials.

Safety and Handling

As 3-Dibenzylamino-1-bromopropane is a synthesized compound, a specific Safety Data Sheet (SDS) is not available. However, its safe handling can be guided by the known hazards of its precursors and the general class of alkyl bromides.

Potential Hazards:

  • Alkylating Agent: Alkyl bromides are known to be alkylating agents and should be handled as potentially carcinogenic and mutagenic.

  • Skin and Eye Irritant: Based on related compounds, it is likely to be a skin and eye irritant. [1]* Toxicity: Harmful if swallowed or inhaled.

Recommended Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. [2]* Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Potential Applications in Research and Drug Development

The bifunctional nature of 3-Dibenzylamino-1-bromopropane, containing a tertiary amine and a reactive alkyl bromide, makes it a versatile intermediate in several areas:

  • Pharmaceutical Synthesis: The dibenzylamino group can serve as a protecting group for the amine, which can be deprotected at a later stage of a synthesis. The bromo-propyl chain provides a reactive handle for introducing this moiety into a larger molecule. This is a common strategy in the synthesis of complex drug molecules. [3][4]* Prodrug Development: The tertiary amine can be quaternized to improve water solubility or to target specific transporters. The overall structure could be part of a prodrug strategy to enhance the pharmacokinetic properties of a lead compound. [4][5]* Linker Chemistry: The propyl chain can act as a linker to connect different molecular fragments, for example, in the development of targeted drug delivery systems or bifunctional molecules.

  • Organic Synthesis: It can be used in various coupling reactions where an N-protected aminopropyl group is required. The bromide can be displaced by a wide range of nucleophiles to build more complex structures.

Suppliers of Precursor: 3-(Dibenzylamino)-1-propanol

Since 3-Dibenzylamino-1-bromopropane is not a stock chemical, researchers will need to procure its precursor, 3-(Dibenzylamino)-1-propanol (CAS: 3161-51-1). The following are some suppliers of this starting material:

SupplierProduct NamePurity
Sigma-Aldrich 3-(Dibenzylamino)-1-propanol99% [6]
BLD Pharm 3-(Dibenzylamino)propan-1-olInformation available on request [7]
ECHEMI (CHEMLYTE SOLUTIONS CO.,LTD) 3-(DIBENZYLAMINO)-1-PROPANOLIndustrial Grade [8]

References

  • DC Fine Chemicals. (2024, November 4). Safety Data Sheet. Retrieved from [Link]

  • C.P.A. Chem Ltd. (2020, August 19). Safety data sheet. Retrieved from [Link]

  • European Patent Office. (2004, December 29). Method for the preparation of 1,3-propane disulfonic acid compounds.
  • PubChem. (S)-2-(dibenzylamino)-3-phenyl-1-bromopropane. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2015, November 30). Addition of 1-Bromopropane. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. (2026, January 29). The Wide-Ranging Industrial Applications of 1-Bromopropane: A Versatile Chemical. Retrieved from [Link]

  • ResearchGate. (2014, May 12). Can anyone offer advice on the synthesis 1,3-dibromopropane from 1,3-propandiol?. Retrieved from [Link]

  • Rautio, J., et al. (2024, January 16). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews. Retrieved from [Link]

  • PrepChem.com. Synthesis of 3-bromo-1-chloropropane. Retrieved from [Link]

  • Google Patents. Production of 1-bromopropane.
  • Ali, A., et al. (2025, April 29). Pharmaceutical properties of novel 3-((diisopropylamino)methyl)-5-(4-((4-(dimethylamino) benzylidene) imino) phenyl)-1,3,4-oxadiazole-2(3 H)-thione. Scientific Reports. Retrieved from [Link]

Sources

Reactivity Profile and Synthetic Utility of 3-Dibenzylamino-1-bromopropane: A Technical Guide for C3-Homologation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of small-molecule therapeutics and advanced materials, the introduction of a primary amine tethered by a three-carbon (propyl) chain is a ubiquitous structural motif. However, chemists are frequently plagued by the inherent instability of bifunctional haloamines. This whitepaper provides an in-depth technical analysis of 3-Dibenzylamino-1-bromopropane (CAS: 98346-35-1)[1], a premier bifunctional building block. By synthesizing structural data, reactivity kinetics, and field-proven methodologies, this guide serves as an authoritative resource for drug development professionals seeking to optimize C3-homologation workflows.

The Strategic Rationale for Dibenzyl Protection

When designing a synthetic route to append a 3-aminopropyl moiety to a complex scaffold, the choice of protecting group is not merely a matter of preference—it dictates the thermodynamic viability of the reagent.

  • The Azetidine Trap: Unprotected 3-bromo-1-propylamine rapidly undergoes intramolecular nucleophilic substitution. The primary amine attacks the electrophilic C1 carbon, displacing the bromide to form a stable four-membered azetidine ring. This self-condensation renders the unprotected molecule useless as an intermolecular alkylating agent.

  • Carbamate Limitations: While carbamate protections (e.g., Boc) attenuate nitrogen nucleophilicity and reduce cyclization, they require harshly acidic deprotection conditions (e.g., TFA or HCl) that can degrade sensitive pharmacophores or acid-labile stereocenters.

  • The Dibenzyl Advantage: By masking the amine with two benzyl groups, the nitrogen is rendered sterically inaccessible and electronically stable as a tertiary amine, completely suppressing intramolecular cyclization. Furthermore, the dibenzyl motif is orthogonally cleaved under neutral, reductive conditions (H

    
    , Pd/C), preserving delicate functional groups elsewhere in the molecule.
    

Physicochemical Parameters

Understanding the physical properties of 3-Dibenzylamino-1-bromopropane is critical for handling, storage, and reaction design. The compound typically presents as a viscous oil that requires careful distillation for high-purity applications[2].

Table 1: Quantitative Physicochemical Data

PropertyValue
Chemical Name N,N-dibenzyl-3-bromopropan-1-amine
CAS Number 98346-35-1[3]
Molecular Formula C

H

BrN[1]
Molecular Weight 318.25 g/mol
Boiling Point 144–148 °C at 0.025 mmHg[2]
Physical State Viscous yellow to colorless oil[2]
Storage Conditions Sealed in dry, 2-8°C (Light sensitive)

Reactivity Profile & Mechanistic Insights

The utility of 3-Dibenzylamino-1-bromopropane stems from its highly differentiated bifunctional nature. As an Application Scientist, it is crucial to understand the distinct behavior of its two reactive hubs.

Electrophilic Hub (C1)

The primary bromide is highly susceptible to bimolecular nucleophilic substitution (S


2). It reacts cleanly with a wide array of heteroatom nucleophiles (phenoxides, alkoxides, thiolates, and secondary amines) and carbon nucleophiles (enolates, malonates). The lack of branching at the alpha and beta carbons ensures a low steric penalty during the S

2 transition state.
Protected Amine Hub (C3)

The tertiary amine is shielded by two bulky benzyl rings. This steric bulk prevents the nitrogen from acting as a competing nucleophile during intermolecular reactions, ensuring high regioselectivity at the C1 position.

The Grignard Limitation

A common pitfall in synthetic planning is attempting to convert 3-Dibenzylamino-1-bromopropane into a Grignard reagent to attack electrophiles (e.g., aldehydes or ketones). Historical literature, notably published in Croatica Chemica Acta, explicitly notes that yields of Grignard reagents from 3-dibenzylaminopropyl halogenides are "not at all satisfactory"[2]. The reaction is plagued by Wurtz-type homocoupling and intramolecular coordination, making it an unreliable pathway.

ReactivityMap Core 3-Dibenzylamino-1-bromopropane (Bifunctional Scaffold) C1 C1: Electrophilic Hub (Primary Bromide) Core->C1 Intermolecular SN2 C3 C3: Protected Amine (Tertiary Amine) Core->C3 Steric Shielding Grignard Grignard Formation (Unfavorable / Wurtz Coupling) Core->Grignard Mg/Ether

Fig 1. Reactivity map of 3-Dibenzylamino-1-bromopropane highlighting its bifunctional nature.

Validated Experimental Workflows

To ensure a self-validating system, the following protocols detail the causality behind each experimental choice, moving beyond basic instructions to provide mechanistic clarity.

Protocol A: Base-Mediated S 2 Alkylation (O-Alkylation of Phenols)

This protocol describes the attachment of the protected aminopropyl chain to a phenolic target.

  • Preparation: Charge a flame-dried round-bottom flask with the phenolic substrate (1.0 equiv) and anhydrous N,N-Dimethylformamide (DMF).

  • Deprotonation: Add K

    
    CO
    
    
    
    (3.0 equiv) and stir at room temperature for 15 minutes.
    • Causality Insight: K

      
      CO
      
      
      
      is a mild base, sufficient to deprotonate a phenol (pKa ~10) without inducing E2 elimination of the alkyl bromide. DMF, a polar aprotic solvent, selectively solvates the potassium cation, leaving the phenoxide nucleophile highly reactive ("naked") to accelerate the S
      
      
      2 displacement.
  • Alkylation: Add 3-Dibenzylamino-1-bromopropane (1.2 equiv) dropwise to the mixture.

  • Thermal Activation: Heat the mixture to 80 °C for 12 hours under an inert atmosphere.

  • Workup: Quench with distilled water, extract with Ethyl Acetate (EtOAc), wash extensively with brine (to remove DMF), dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo. Purify via flash column chromatography.
Protocol B: Reductive Deprotection (Hydrogenolysis)

This protocol outlines the global cleavage of the benzyl groups to reveal the target primary amine.

  • Preparation: Dissolve the purified dibenzyl-protected intermediate from Protocol A in anhydrous Methanol or Ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (10–20% w/w) under a steady stream of Nitrogen.

    • Causality Insight: The steric bulk of the two benzyl groups necessitates a highly active catalyst surface; hence, 10% Pd/C is strictly preferred over lower loadings (e.g., 5%).

  • Hydrogenation: Purge the reaction vessel with Nitrogen, then introduce Hydrogen gas. Maintain a positive pressure using a balloon or Parr shaker (30–50 psi).

  • Monitoring the Kinetic Trap: Stir at room temperature until complete consumption of the starting material is observed via LC-MS.

    • Causality Insight: A common kinetic trap in this reaction is the accumulation of the mono-benzyl intermediate. Maintaining positive H

      
       pressure ensures the reaction is driven to complete conversion.
      
  • Filtration: Filter the mixture through a pad of Celite to remove the pyrophoric Pd catalyst.

  • Isolation: Concentrate the filtrate in vacuo. The byproduct, toluene, is volatile and is easily removed during concentration, yielding the pure primary amine.

Workflow Start Target Scaffold (Phenol / Amine) Alkylation SN2 Alkylation K2CO3, DMF Start->Alkylation Intermediate Dibenzyl-Protected Intermediate Alkylation->Intermediate + Reagent Deprotect Hydrogenolysis H2, Pd/C, MeOH Intermediate->Deprotect Product Primary Amine Product Deprotect->Product - Toluene

Fig 2. Standard two-step synthetic workflow for C3-homologation and deprotection.

References

  • Source: Croatica Chemica Acta, 35 (1963), 175-181.
  • N,N-dibenzyl-3-bromopropan-1-amine Product Data Source: Key Organics URL
  • 98346-35-1 | N,N-Dibenzyl-3-bromopropan-1-amine Source: BLD Pharm URL

Sources

Strategic Utilization of 3-Dibenzylamino-1-bromopropane in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Potential Research Applications of 3-Dibenzylamino-1-bromopropane Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Dibenzylamino-1-bromopropane (CAS 91421-36-6 for the free base; often handled as HBr salt) represents a specialized "masked" electrophile in organic synthesis. Unlike its ubiquitous analogue, 3-(dimethylamino)propyl chloride (used in the manufacture of chlorpromazine and citalopram), the dibenzyl variant offers a critical strategic advantage: reversibility .

The dibenzylamino moiety serves as a robust protecting group that withstands harsh alkylation conditions but can be cleanly removed via hydrogenolysis to reveal a primary amine. This guide details the application of this reagent in synthesizing CNS-active pharmacophores, functionalized polymers, and "late-stage diversification" libraries where the final amine structure must remain flexible.

The Chemical Logic: Why Use the Dibenzyl Variant?

In medicinal chemistry, introducing a propyl-amine side chain is a frequent requirement for GPCR ligands and reuptake inhibitors. The standard approach uses 3-(dimethylamino)propyl chloride .[1] However, this locks the molecule into a tertiary dimethylamine, which is difficult to modify further.

3-Dibenzylamino-1-bromopropane solves this by acting as a "Trojan Horse":

  • Masking: The bulky benzyl groups prevent the nitrogen from acting as a competing nucleophile (preventing polymerization).

  • Delivery: The alkyl bromide undergoes clean

    
     substitution.
    
  • Unmasking: Catalytic hydrogenolysis (

    
    ) removes the benzyl groups, yielding a primary amine.
    
  • Diversification: The resulting primary amine can be derivatized into amides, sulfonamides, or secondary amines, enabling the creation of diverse analog libraries from a single intermediate.

Comparative Profile
Feature3-(Dimethylamino)propyl chloride3-Dibenzylamino-1-bromopropane
Primary Use Manufacturing final drugs (e.g., Chlorpromazine)Research & Library Synthesis
Nitrogen State Fixed (Tertiary)Flexible (Protected)
Deprotection Difficult (requires toxic chloroformates)Mild (Hydrogenolysis)
Steric Bulk LowHigh (suppresses side reactions)
Cost LowModerate/High
Core Application I: Synthesis of CNS-Active Scaffolds (SSRI/SNRI Analogues)

Many antidepressants (SSRIs) and antipsychotics feature a "3-phenylpropylamine" core. This reagent is ideal for synthesizing analogues of Dapoxetine , Fluoxetine , or Maprotiline where the nitrogen substitution pattern needs to be optimized.

Mechanism of Action: The "Alkylate-Deprotect" Strategy

The workflow typically involves the alkylation of a nucleophile (such as a phenol, indole, or enolate) followed by debenzylation.

G Start Nucleophile (e.g., 1-Naphthol) Inter Intermediate: Dibenzyl-Protected Amine Start->Inter K2CO3, Acetone Reflux (SN2) Reagent 3-Dibenzylamino- 1-bromopropane Reagent->Inter Final Target: Primary Amine Inter->Final Pd/C, H2, MeOH Deprotect Hydrogenolysis (H2, Pd/C) Library Library Generation: Amides, Sec. Amines Final->Library Derivatization

Figure 1: The strategic workflow for generating primary amine libraries using 3-Dibenzylamino-1-bromopropane.

Experimental Protocol: O-Alkylation of a Phenol (General Procedure)

This protocol validates the reagent's utility in synthesizing ether-linked pharmacophores similar to Mexiletine or Dapoxetine intermediates.

Reagents:

  • Substrate: 1-Naphthol (10 mmol)

  • Reagent: 3-Dibenzylamino-1-bromopropane (11 mmol)

  • Base: Potassium Carbonate (

    
    ), anhydrous (15 mmol)
    
  • Solvent: Acetone or Acetonitrile (dry)

Step-by-Step Methodology:

  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1-naphthol (1.44 g, 10 mmol) in 50 mL of anhydrous acetone.

  • Activation: Add anhydrous

    
     (2.07 g, 15 mmol). Stir at room temperature for 15 minutes to facilitate deprotonation of the phenol.
    
  • Addition: Add 3-Dibenzylamino-1-bromopropane (11 mmol) dropwise (if liquid) or as a solution in acetone.

    • Note: If using the HBr salt, increase

      
       by an additional 11 mmol to neutralize the salt.
      
  • Reaction: Heat the mixture to reflux (

    
    ) under an inert atmosphere (
    
    
    
    ) for 12–18 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2). The product will be less polar than the starting phenol.
  • Workup: Cool to room temperature. Filter off the inorganic solids. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in Ethyl Acetate, wash with 1N NaOH (to remove unreacted phenol) and brine. Dry over

    
    .[2][3] Purify via flash column chromatography (Silica gel).
    

Validation Check: The appearance of aromatic signals corresponding to the benzyl groups (multiplet, ~7.2–7.4 ppm) in


 NMR confirms successful alkylation.
Core Application II: Functional Materials and Polymer Science

In material science, this reagent is used to introduce "latent" amine functionality into polymers. Direct polymerization of primary amine monomers often poisons catalysts or interferes with radical propagation.

Strategy:

  • Monomer Synthesis: React 3-Dibenzylamino-1-bromopropane with a methacrylate anion to form 3-(dibenzylamino)propyl methacrylate .

  • Polymerization: Polymerize this monomer (via ATRP or RAFT) to form a well-defined polymer chain. The bulky dibenzyl groups improve solubility in organic solvents.

  • Post-Polymerization Modification: Remove benzyl groups to generate a poly(allylamine)-like surface that can be conjugated with peptides, DNA, or fluorescent dyes.

Critical Handling & Stability Data

Researchers must adhere to specific handling protocols to maintain the reagent's integrity.

ParameterSpecificationCausality/Reasoning
Storage 2–8°C, Dark, Inert GasAlkyl bromides are light-sensitive and can hydrolyze slowly in moist air.
State Viscous Oil or Low-Melting SolidThe free base is an oil; salts (HBr/HCl) are solids. Salts are more stable for long-term storage.
Reactivity Moderate ElectrophileLess reactive than iodides but more stable. Requires heat/catalyst for substitution on hindered nucleophiles.
Toxicity Irritant / Potential AlkylatorAs an alkylating agent, it must be handled in a fume hood to prevent DNA interaction.
References
  • Marxer, A., et al. (1963). Grignard Reagents from 3-Dibenzylaminopropyl Halogenides. Croatica Chemica Acta.

    • Establishes the foundational reactivity of dibenzylaminopropyl halides in C-C bond form
  • Reetz, M. T., et al. (1989).

    
    -N,N-Dibenzylamino Aldehydes. Organic Syntheses. 
    
    • Validates the stability and deprotection protocols for dibenzyl-protected amines.
  • BenchChem. (2025).[2] Benchmarking Synthetic Routes to 3,3-Dipropylpiperidine.

    • Provides comparative metrics on alkylation efficiency using propyl bromide deriv
  • PubChem. (2025).[4][5] Compound Summary: 3-Bromopropylamine. National Library of Medicine.[4]

    • General safety and physical property d

Sources

Technical Guide: The Strategic Utility of 3-Dibenzylamino-1-bromopropane in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced medicinal chemistry and drug development, the introduction of a primary aminopropyl side chain is a frequent structural modification used to modulate a drug candidate's target affinity, aqueous solubility, and overall pharmacokinetic profile. However, direct alkylation with unprotected haloalkylamines inevitably leads to uncontrolled over-alkylation, unwanted cyclization, or polymerization.

3-Dibenzylamino-1-bromopropane (CAS: 98346-35-1) emerges as a premier bifunctional building block to solve this exact synthetic bottleneck[1]. By masking the terminal amine with two robust benzyl groups, this reagent allows for highly selective


 alkylation at the brominated carbon. Once the carbon skeleton is assembled, the benzyl groups can be cleanly cleaved via catalytic hydrogenolysis to reveal the primary amine. This whitepaper explores the physicochemical properties, mechanistic advantages, and validated synthetic protocols for utilizing this critical intermediate in organic synthesis.

Physicochemical Profiling & Quantitative Data

Understanding the physical properties of the reagent and its precursors is critical for designing purification workflows (such as fractional distillation under high vacuum).

Table 1: Physicochemical Properties of the Alkylating Agent

Property Value
IUPAC Name N,N-dibenzyl-3-bromopropan-1-amine
CAS Registry Number 98346-35-1[2]
Molecular Formula C₁₇H₂₀BrN[1]
Molecular Weight 318.25 g/mol [2]
Product Category Organic Building Blocks / Bromides / Amines[1]

| Precursor CAS | 3161-51-1 (3-Dibenzylamino-1-propanol)[3] |

Table 2: Comparative Reaction Conditions & Yields Data summarized from historical synthetic benchmarks for the preparation of the reagent[4].

Compound Synthetic Step Yield (%) Boiling Point (°C) Pressure (mm Hg)
3-Dibenzylamino-1-propanol N-Benzylation 61% 140–143 0.015

| 3-Dibenzylamino-1-bromopropane | Bromination | 58% | 144–148 | 0.025 |

Mechanistic Utility: The Causality of Dibenzyl Protection

As an Application Scientist, one must ask: Why choose dibenzyl protection over common alternatives like Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl)? The decision is rooted in orthogonal stability .

  • Acid/Base Resilience: Boc groups are acid-labile, while Fmoc groups are base-labile. Alkylating a secondary amine or phenol typically requires strong bases (e.g., NaH, K₂CO₃) and elevated temperatures, which would strip an Fmoc group. Conversely, downstream processing might require acidic conditions that would cleave a Boc group. Dibenzyl amines are exceptionally robust, withstanding strong acids, strong bases, and powerful nucleophiles.

  • Chemoselective Deprotection: Dibenzyl groups are exclusively removed via palladium-catalyzed hydrogenolysis. This provides a perfectly orthogonal deprotection strategy that leaves amides, esters, and aliphatic ethers intact[4].

  • Leaving Group Kinetics: The bromide leaving group offers superior reaction kinetics compared to its chloride counterpart. The weaker C–Br bond and higher polarizability of the bromide ion lower the activation energy of the

    
     transition state, facilitating lower reaction temperatures and minimizing unwanted 
    
    
    
    elimination side reactions[1].

Experimental Protocols & Self-Validating Workflows

The following methodologies detail the end-to-end lifecycle of utilizing 3-dibenzylamino-1-bromopropane, engineered with built-in validation checks to ensure trustworthiness at every step.

Protocol A: Synthesis of 3-Dibenzylamino-1-bromopropane

Historically, the synthesis begins with the widely available 3-amino-1-propanol.

  • N-Benzylation: React 3-amino-1-propanol with benzyl chloride (2.0 eq) in the presence of sodium hydroxide and water to yield 3-dibenzylamino-1-propanol[3].

  • Bromination: Treat the intermediate (e.g., 63 mmol) with 47% hydrobromic acid (58 mL). The mixture converts into a hydrobromide salt, appearing as a thick brown syrup[4].

  • Neutralization & Extraction: Immediately treat the syrup with a saturated potassium carbonate solution to liberate the free amine, followed by extraction with diethyl ether[4]. Causality: Potassium carbonate is specifically chosen because it is a mild base that effectively deprotonates the amine salt without causing premature hydrolysis of the newly formed alkyl bromide.

  • Purification: Perform fractional distillation over a Vigreux column to yield the pure product as a lightly yellow oil[4].

  • Self-Validation Check: Perform GC-MS or ¹H-NMR. Success is confirmed by the downfield shift of the CH₂ protons adjacent to the newly formed bromide (typically shifting from ~3.6 ppm in the alcohol to ~3.4 ppm in the bromide) and the presence of the M/M+2 isotopic signature characteristic of bromine.

Protocol B: N-Alkylation of a Pharmacophore
  • Activation: Dissolve the target nucleophile (e.g., a secondary amine scaffold) in anhydrous N,N-Dimethylformamide (DMF). Add 1.5 eq of anhydrous K₂CO₃. Causality: DMF is selected because its high dielectric constant and aprotic nature stabilize the transition state of the

    
     reaction while leaving the nucleophile unsolvated and highly reactive.
    
  • Alkylation: Add 1.2 eq of 3-dibenzylamino-1-bromopropane dropwise at 0°C to control the initial exotherm.

  • Heating: Elevate the temperature to 60–80°C and stir for 12–24 hours.

  • Workup: Quench with water and extract with ethyl acetate. Wash the organic layer extensively with brine (5x) to completely partition the DMF into the aqueous phase.

  • Self-Validation Check: TLC analysis should show the complete disappearance of the starting nucleophile. LC-MS must confirm the mass of the alkylated, dibenzyl-protected product.

Protocol C: Global Deprotection via Hydrogenolysis
  • Setup: Dissolve the purified alkylated intermediate in absolute ethanol.

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) (10% w/w relative to the substrate).

  • Hydrogenation: Purge the reaction vessel with nitrogen, then introduce hydrogen gas. Stir vigorously at room temperature until hydrogen uptake ceases (typically 3–10 hours)[4]. Causality: Pd/C selectively coordinates the benzylic aromatic rings, facilitating the oxidative addition of palladium into the benzylic C–N bond, followed by reductive elimination with hydrogen.

  • Filtration: Filter the mixture through a pad of Celite to remove the pyrophoric Pd/C catalyst, washing the pad thoroughly with ethanol[4].

  • Self-Validation Check: Spot the product on a TLC plate and stain with Ninhydrin. An intensely purple/blue spot confirms the successful unmasking of the primary amine. LC-MS will show a mass shift of -180 Da (loss of two benzyl groups).

Visualizing the Synthetic Logic

SyntheticPathway A 3-Amino-1-propanol (Starting Material) B 3-Dibenzylamino-1-propanol (CAS: 3161-51-1) A->B Benzyl Chloride, NaOH (N-Benzylation) C 3-Dibenzylamino-1-bromopropane (CAS: 98346-35-1) B->C 47% HBr or PBr3 (Bromination) D N-Alkylated Pharmacophore (Protected Intermediate) C->D Nucleophile, Base, DMF (SN2 Alkylation) E Target Compound (Primary Amine) D->E H2, Pd/C, EtOH (Hydrogenolysis)

Figure 1: Synthetic workflow from 3-amino-1-propanol to the target primary amine.

SN2Mechanism N1 Nucleophile (Drug Scaffold) N3 Transition State [Nu---C---Br]- N1->N3 Nucleophilic Attack N2 Electrophile (3-Dibenzylamino-1-bromopropane) N2->N3 C-Br Bond Lengthening N4 Alkylated Product N3->N4 Bond Formation N5 Leaving Group (Br-) N3->N5 Bond Cleavage

Figure 2: SN2 mechanistic logic for the alkylation of a generic pharmacophore.

References

  • Syntheses of Aminoacetals | Croatica Chemica Acta 35 (1963). Detailed historical synthesis and fractional distillation of 3-Dibenzylamino-1-bromopropane.
  • N,N-dibenzyl-3-bromopropan-1-amine | Key Organics. Physicochemical properties and molecular weight verification.
  • 98346-35-1 | N,N-Dibenzyl-3-bromopropan-1-amine | BLDpharm. Reagent categorization and structural data.
  • 3161-51-1 | 3-(Dibenzylamino)propan-1-ol | Ambeed. Precursor synthesis and characterization data.

Sources

Methodological & Application

Introduction: Unveiling the Synthetic Potential of 3-Dibenzylamino-1-bromopropane

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Application of 3-Dibenzylamino-1-bromopropane as a Versatile Alkylating Agent in Organic Synthesis

In the landscape of modern organic synthesis and drug discovery, the strategic introduction of functionalized alkyl chains is a cornerstone of molecular design.[1][2] 3-Dibenzylamino-1-bromopropane emerges as a highly valuable reagent for this purpose, serving as a robust electrophile for installing a protected three-carbon amino-propyl moiety onto a variety of nucleophiles. Its utility is twofold: it not only facilitates the formation of new carbon-heteroatom or carbon-carbon bonds but also carries a latent primary amine functionality, masked by two benzyl groups.

The dibenzylamino group is a widely used protecting group for amines due to its stability under various reaction conditions and its susceptibility to cleavage under specific, mild protocols, most notably catalytic hydrogenation.[3] This dual-functionality makes 3-Dibenzylamino-1-bromopropane a powerful tool for medicinal chemists and synthetic researchers aiming to introduce a flexible aminopropyl linker—a common structural motif in pharmacologically active compounds.

This guide provides a comprehensive overview of the applications of 3-Dibenzylamino-1-bromopropane, detailing its use in N-, O-, and C-alkylation reactions. We will explore the mechanistic underpinnings of these transformations, provide field-tested experimental protocols, and discuss the critical subsequent step of deprotection to unmask the primary amine.

Core Synthetic Applications: A Mechanistic Perspective

The reactivity of 3-Dibenzylamino-1-bromopropane is dominated by the electrophilic character of the carbon atom bonded to the bromine. As a primary alkyl halide, it readily participates in bimolecular nucleophilic substitution (SN2) reactions.[4] The choice of nucleophile, base, and solvent system allows for precise control over the formation of new chemical bonds.

N-Alkylation: Forging C-N Bonds

The most prevalent application of this reagent is the alkylation of nitrogen nucleophiles. This reaction is fundamental for the synthesis of complex amines, amides, and nitrogen-containing heterocycles.[5]

  • Substrate Scope: Primary and secondary amines, anilines, imides, and the nitrogen atoms within heterocyclic systems are all viable substrates.

  • Causality Behind Experimental Choices:

    • Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is essential. Its role is to deprotonate the amine substrate, increasing its nucleophilicity without competing in the alkylation reaction.[6][7]

    • Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are preferred. They effectively solvate the cation of the base (e.g., K⁺) while leaving the anionic nucleophile relatively free, thereby accelerating the SN2 reaction rate.[8]

    • Temperature: Moderate heating (60-80 °C) is often employed to overcome the activation energy of the reaction, ensuring a reasonable reaction time without promoting side reactions.[9]

O-Alkylation: Constructing Ether Linkages

The synthesis of ethers via the alkylation of alcohols and phenols (a variation of the Williamson ether synthesis) is another key application.[10]

  • Substrate Scope: Phenols are particularly good substrates due to the increased acidity of the hydroxyl proton, which allows for easy deprotonation to form a potent phenoxide nucleophile. Aliphatic alcohols can also be used, though they may require stronger bases.

  • Causality Behind Experimental Choices:

    • Base: For phenols, a mild base like K₂CO₃ is typically sufficient. For less acidic aliphatic alcohols, a stronger base such as sodium hydride (NaH) may be necessary to generate the corresponding alkoxide.

    • Solvent: Solvents like acetone or DMF are effective. Acetone is particularly useful when using K₂CO₃, as it facilitates the reaction while being easy to remove during work-up.[11]

C-Alkylation: Building the Carbon Skeleton

While less common, 3-Dibenzylamino-1-bromopropane can be used to alkylate carbon-based nucleophiles, such as enolates derived from 1,3-dicarbonyl compounds or nitronate anions.[12][13] This allows for the direct incorporation of the protected aminopropyl chain into a carbon framework.

  • Substrate Scope: Active methylene compounds (e.g., diethyl malonate, ethyl acetoacetate) and nitroalkanes are primary candidates.

  • Causality Behind Experimental Choices:

    • Base: The choice of base is critical for generating the carbanion selectively. For 1,3-dicarbonyls, sodium ethoxide (NaOEt) in ethanol is a classic choice. For nitroalkanes, a non-nucleophilic strong base like sodium tert-butoxide may be employed.[12]

    • Regioselectivity: A significant challenge in the alkylation of 1,3-dicarbonyls is controlling C- vs. O-alkylation. Using polar aprotic solvents and counter-ions that favor a "tighter" ion pair can promote C-alkylation.[13]

The Strategic Importance of the Dibenzylamino Group

The true synthetic power of this reagent is realized in a two-step sequence: alkylation followed by debenzylation. The N,N-dibenzyl group serves as a reliable protecting group for a primary amine.

Deprotection via Catalytic Hydrogenation

The most common and efficient method for cleaving the N-benzyl bonds is catalytic transfer hydrogenation or hydrogenation with H₂ gas.[3][14][15]

  • Catalyst: Palladium on activated carbon (Pd/C) is the catalyst of choice.

  • Hydrogen Source: This can be molecular hydrogen (H₂) gas, typically from a balloon or a high-pressure apparatus, or a hydrogen transfer reagent like ammonium formate (HCOONH₄).[14][15] The use of ammonium formate is often preferred for its operational simplicity and safety.

  • Mechanism: The palladium surface catalyzes the hydrogenolysis of the C-N bond, releasing the primary amine and generating toluene as a byproduct.

This deprotection step is exceptionally clean and high-yielding, making the overall synthetic route highly efficient for accessing molecules with a terminal primary aminopropyl group.

Experimental Protocols

The following protocols are designed to be self-validating, providing clear steps from reaction setup to product isolation.

Protocol 1: N-Alkylation of Benzylamine

This protocol details the synthesis of N-(3-(dibenzylamino)propyl)benzylamine.

Materials:

  • Benzylamine

  • 3-Dibenzylamino-1-bromopropane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzylamine (1.0 eq.), anhydrous K₂CO₃ (2.0 eq.), and acetonitrile (approx. 0.2 M concentration relative to the amine).

  • Reagent Addition: While stirring, add a solution of 3-Dibenzylamino-1-bromopropane (1.1 eq.) in acetonitrile dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 82 °C) and maintain for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the starting amine and the appearance of a new, higher Rf spot indicates product formation.

  • Work-up: Cool the reaction mixture to room temperature and filter off the solid K₂CO₃. Rinse the solid with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure N-(3-(dibenzylamino)propyl)benzylamine.

Scientist's Note: The use of two equivalents of K₂CO₃ ensures that the HBr byproduct is neutralized and the reaction medium remains basic, which is optimal for the nucleophilic amine.

Protocol 2: O-Alkylation of 4-Methoxyphenol

This protocol details the synthesis of 1-(3-(dibenzylamino)propoxy)-4-methoxybenzene.

Materials:

  • 4-Methoxyphenol

  • 3-Dibenzylamino-1-bromopropane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone

  • Diethyl ether

  • 1 M aqueous sodium hydroxide (NaOH) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 4-methoxyphenol (1.0 eq.), K₂CO₃ (1.5 eq.), and acetone (approx. 0.3 M).[11]

  • Reagent Addition: Add 3-Dibenzylamino-1-bromopropane (1.05 eq.) to the stirred suspension.

  • Reaction: Heat the mixture to reflux (approx. 56 °C) for 8-16 hours.

  • Monitoring: Monitor the reaction by TLC. The starting phenol is UV-active and should be consumed over time.

  • Work-up: After cooling, filter the mixture to remove inorganic salts and concentrate the filtrate.

  • Extraction: Dissolve the residue in diethyl ether. Wash with 1 M NaOH to remove any unreacted phenol, followed by water and brine.

  • Drying and Concentration: Dry the organic phase over MgSO₄, filter, and evaporate the solvent.

  • Purification: The resulting crude product can be purified by column chromatography if necessary.

Troubleshooting: If the reaction is sluggish, a more polar solvent like DMF can be used instead of acetone to better facilitate the SN2 reaction.

Protocol 3: Deprotection via Catalytic Transfer Hydrogenation

This protocol details the cleavage of the dibenzyl groups to yield a primary amine.

Materials:

  • N,N-Dibenzyl protected substrate (from Protocol 1 or 2)

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium Formate (HCOONH₄)

  • Methanol (MeOH)

  • Celite®

Procedure:

  • Reaction Setup: Dissolve the dibenzylamino compound (1.0 eq.) in methanol in a round-bottom flask.

  • Reagent Addition: To this solution, add ammonium formate (5.0 eq.).[14][15] Carefully add 10% Pd/C (approx. 10-20% by weight of the substrate). Caution: Pd/C can be pyrophoric.

  • Reaction: Heat the mixture to reflux for 2-4 hours. The reaction is often accompanied by gentle gas evolution.

  • Monitoring: Monitor the reaction by TLC until the starting material is completely consumed. The product, being a primary amine, will have a much lower Rf and may streak on the silica plate.

  • Work-up: Cool the reaction to room temperature. Carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad thoroughly with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The residue will contain the desired primary amine and ammonium formate salts. The product can be purified by dissolving the residue in a suitable organic solvent and washing with water to remove the salts, or by acid-base extraction.

Trustworthiness: The complete removal of the palladium catalyst is critical, especially in drug development contexts. Filtering through Celite® is a reliable method. The purity of the final amine should be confirmed by NMR and Mass Spectrometry.

Data Presentation & Visualization

Table 1: Summary of Typical Alkylation Conditions
Reaction TypeNucleophile ExampleBase (eq.)SolventTemp (°C)Time (h)Typical Yield (%)
N-Alkylation BenzylamineK₂CO₃ (2.0)MeCN8212-2475-90
N-Alkylation PhthalimideK₂CO₃ (1.5)DMF806-1280-95
O-Alkylation 4-MethoxyphenolK₂CO₃ (1.5)Acetone568-1685-95
C-Alkylation Diethyl MalonateNaOEt (1.1)EtOH7812-1860-75
Diagrams

Alkylation_Workflow cluster_start Starting Materials cluster_process Reaction & Purification cluster_end Product A Nucleophile (R-XH) X = N, O, C D 1. Mix Reagents 2. Heat to Reaction Temp A->D B 3-Dibenzylamino-1-bromopropane B->D C Base & Solvent C->D E Monitor by TLC D->E F Aqueous Work-up (Extraction & Washing) E->F G Purification (Chromatography) F->G H Alkylated Product R-X-(CH₂)₃-NBn₂ G->H

Caption: General workflow for alkylation reactions.

Two_Step_Synthesis Start Nucleophile (R-XH) Intermediate Protected Intermediate R-X-(CH₂)₃-NBn₂ Start->Intermediate Step 1: Alkylation Reagent1 Br-(CH₂)₃-NBn₂ Base, Solvent Reagent1->Intermediate Final Final Product R-X-(CH₂)₃-NH₂ Intermediate->Final Step 2: Deprotection Reagent2 H₂ or HCOONH₄ Pd/C, MeOH Reagent2->Final

Caption: Two-step strategy for primary amine synthesis.

SN2_Mechanism cluster_TS Transition State Nu⁻ Nu⁻ C H₂C Nu⁻->C Attack Nu_TS δ⁻Nu Br Br Br⁻ Br⁻ Br->Br⁻ Leaves C->Br R -(CH₂)₂-NBn₂ C->R C_TS CH₂ Nu_TS->C_TS Forming Bond Br_TS Brδ⁻ C_TS->Br_TS Breaking Bond

Caption: The SN2 mechanism of alkylation.

References

  • Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups.
  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC.
  • A Tuneable Method for N-Debenzylation of Benzylamino Alcohols - How to use the personal web pages service.
  • Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 - Scholars@Duke publication.
  • Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate | Semantic Scholar.
  • PREPARATION OF ENANTIOMERICALLY PURE α-N,N-DIBENZYLAMINO ALDEHYDES - Organic Syntheses Procedure.
  • Application Notes and Protocols for the Reaction of 1,3-Dibromopropane with Primary Amines - Benchchem.
  • A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor - ThalesNano.
  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds.
  • Benzylation of Nitroalkanes Using Copper-Catalyzed Thermal Redox Catalysis: Toward the Facile C-Alkylation of Nitroalkanes - Organic Chemistry Portal.
  • Mechanochemical N-alkylation of imides - PMC.
  • Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis - MDPI.
  • Reaction conditions: i) 1,3-dibromopropane, K 2 CO 3 , acetone, reflux,... - ResearchGate.
  • (PDF) Study the alkylation behavior of 1, 3-dicarbonyl systems with alkyl halides.
  • What are the reaction intermediates in the reactions of 1 - Bromopropane? - Blog.
  • What are some groundbreaking works in drug discovery?.
  • In the Search for New Lead Compounds – The Latest Medicinal Chemistry Impact Stories.

Sources

Experimental protocol for N-alkylation with 3-Dibenzylamino-1-bromopropane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

3-Dibenzylamino-1-bromopropane (CAS: 91421-36-4) is a specialized alkylating agent used primarily to introduce a propyl-amine linker into nucleophilic scaffolds (indoles, phenols, secondary amines). Unlike short-chain alkyl halides, this reagent carries a "masked" primary amine protected by two benzyl groups.

Why this reagent?

  • Orthogonality: The dibenzyl protection is stable to both acidic (TFA/HCl) and basic conditions used in subsequent steps, but is cleanly removed via catalytic hydrogenolysis (

    
    ), revealing the primary amine late-stage.
    
  • Handling: It avoids the volatility and toxicity of unprotected 3-bromopropylamine.

This guide details the mechanistic considerations and provides two validated protocols: Method A for weak nucleophiles (indoles/amides) and Method B for strong nucleophiles (secondary amines).

Mechanistic Insight: The Stability-Reactivity Paradox

To use this reagent successfully, one must understand the competition between intermolecular


 alkylation and intramolecular cyclization.
The Azetidinium Threat

Upon neutralization of the hydrobromide salt (the common commercial form), the free amine "tail" can attack the carbon bearing the bromide. This forms a quaternary Azetidinium Ion .

  • Consequence: The azetidinium species is highly reactive but often leads to hydrolysis byproducts (amino-alcohols) or polymerization, lowering the yield of the desired N-alkylated product.

  • Mitigation: The bulky dibenzyl groups sterically hinder this cyclization compared to dimethyl analogs, but it remains a risk in polar protic solvents or at high temperatures without a trapping nucleophile.

  • Operational Rule: Never store the reagent as a free base. Generate the free base in situ in the presence of the nucleophile.

Experimental Protocols

Method A: Strong Base Conditions (Weak Nucleophiles)

Target Substrates: Indoles, Carbazoles, Amides, Lactams. Rationale: These substrates (


 15–17) require deprotonation by a strong base to form a reactive anion.
Reagents & Stoichiometry
ComponentEquiv.Role
Substrate (e.g., Indole) 1.0Nucleophile
NaH (60% in oil) 1.5 - 2.0Base (Excess accounts for reagent salt neutralization)
3-Dibenzylamino-1-bromopropane 1.2Electrophile
DMF (Anhydrous) [0.2 M]Solvent (High dielectric constant promotes ionization)
Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen balloon.

  • Deprotonation: Dissolve the substrate in anhydrous DMF. Cool to

    
     in an ice bath.
    
  • Base Addition: Add NaH portion-wise. Caution: Hydrogen gas evolution.[1] Stir at

    
     for 30 mins, then warm to RT for 30 mins to ensure complete anion formation.
    
  • Alkylation: Cool back to

    
    . Add 3-Dibenzylamino-1-bromopropane (dissolved in minimal DMF) dropwise.
    
    • Note: If using the HBr salt of the reagent, ensure your NaH equivalents are sufficient to neutralize it first.

  • Reaction: Allow to warm to RT. Stir for 4–12 hours. Monitor by TLC/LCMS.[2]

  • Workup: Quench with saturated

    
    . Extract with EtOAc (
    
    
    
    ). Wash organics with water (
    
    
    ) and brine (
    
    
    ) to remove DMF. Dry over
    
    
    .[2][3]
Method B: Finkelstein Conditions (Strong Nucleophiles)

Target Substrates: Secondary Amines (Piperazines, Piperidines), Anilines. Rationale: These substrates are nucleophilic enough without deprotonation. We use Potassium Iodide (KI) to catalyze the reaction via in-situ formation of the more reactive alkyl iodide.

Reagents & Stoichiometry
ComponentEquiv.Role
Substrate (2° Amine) 1.0Nucleophile

or

3.0Acid Scavenger (Insoluble base)
3-Dibenzylamino-1-bromopropane 1.1Electrophile
KI (Potassium Iodide) 0.1 - 0.5Catalyst (Finkelstein)
Acetonitrile (MeCN) [0.1 M]Solvent (Polar aprotic)
Step-by-Step Procedure
  • Mixture: In a reaction vial, combine the secondary amine,

    
    , and KI in MeCN.
    
  • Addition: Add 3-Dibenzylamino-1-bromopropane.

  • Heating: Heat the mixture to reflux (

    
    ) or 
    
    
    
    if using Acetone.
    • Why Heat? The steric bulk of the dibenzyl group slows the

      
       approach; thermal energy is required.
      
  • Monitoring: Check LCMS after 4 hours. If conversion is slow, add more KI.

  • Workup: Filter off the inorganic solids (

    
    /KBr). Concentrate the filtrate. Redissolve in DCM and wash with water.[3]
    

Troubleshooting & Optimization Logic

ObservationRoot CauseCorrective Action
Low Conversion (Start Material remains) Steric hindrance of Dibenzyl group.Switch solvent to DMF (higher T) or add 0.5 eq KI.
Brown/Black crude mixture Reagent decomposition (Azetidinium polymerization).Ensure reagent is fresh. Do not premix reagent with base without substrate.
O- vs N-Alkylation (Amides) Ambident nucleophile competition.Switch base to

in DMF (favors N-alkylation via "Cesium Effect") or use NaH at lower temps.
Reagent "Disappears" but no Product Hydrolysis to alcohol.Ensure solvents are strictly anhydrous. Hydroxide (from wet base) competes with substrate.

Decision Pathway Visualization

The following diagram illustrates the logical flow for selecting the correct protocol and optimizing based on reaction feedback.

G Start Substrate Analysis CheckPka Check pKa of Nucleophile Start->CheckPka WeakNuc Weak Nucleophile (Indole, Amide, pKa > 15) CheckPka->WeakNuc High pKa StrongNuc Strong Nucleophile (2° Amine, Aniline) CheckPka->StrongNuc Low pKa MethodA METHOD A: NaH / DMF / 0°C (Deprotonation First) WeakNuc->MethodA MethodB METHOD B: K2CO3 / KI / MeCN / Reflux (Finkelstein Cond.) StrongNuc->MethodB Monitor Monitor (LCMS/TLC) MethodA->Monitor MethodB->Monitor Success Workup & Purification Monitor->Success Conversion > 90% Fail Low Yield / No Reaction Monitor->Fail Stalled Fix1 Add KI (Catalyst) Increase Temp Fail->Fix1 Kinetic Issue Fix2 Check Reagent Purity (Azetidinium formation?) Fail->Fix2 Reagent Issue Fix1->Monitor

Caption: Decision tree for N-alkylation protocol selection based on substrate acidity and troubleshooting loops for kinetic stalling.

References

  • Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. PMC (NIH). Detailed protocols for indole alkylation using NaH/DMF. [Link]

  • Synthesis of N-Methyl Secondary Amines (General Alkylation Protocols). Organic Chemistry Portal. Validation of Carbonate/KI conditions for amine alkylation. [Link]

Sources

The Strategic Application of 3-Dibenzylamino-1-bromopropane in the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of a Protected Aminoalkyl Halide

In the landscape of modern pharmaceutical synthesis, the strategic introduction of specific structural motifs is paramount to achieving desired pharmacological activity. 3-Dibenzylamino-1-bromopropane, a key bifunctional reagent, serves as a cornerstone for the construction of complex drug molecules. Its utility lies in the stable dibenzylamino protecting group, which masks a secondary amine, and the reactive terminal bromide, a versatile handle for nucleophilic substitution reactions. This combination allows for the controlled elongation of molecular scaffolds, a critical step in the synthesis of numerous active pharmaceutical ingredients (APIs). This document provides an in-depth guide for researchers, scientists, and drug development professionals on the practical application of 3-Dibenzylamino-1-bromopropane, with a focus on its role in the synthesis of key pharmaceutical intermediates for drugs such as Bepridil and Naftopidil.

Core Principles of Reactivity: An SN2 Pathway

The primary reactivity of 3-Dibenzylamino-1-bromopropane is governed by the SN2 (bimolecular nucleophilic substitution) mechanism.[1][2][3] The terminal bromine atom is an excellent leaving group, and the primary carbon to which it is attached is sterically unhindered, making it highly susceptible to attack by a wide range of nucleophiles.[1] The dibenzylamino group, while bulky, is sufficiently removed from the reaction center to not impede the approach of the nucleophile.

The choice of reaction conditions is critical for a successful SN2 reaction. Key parameters to consider include:

  • Nucleophile: The strength and concentration of the nucleophile will directly impact the reaction rate. Common nucleophiles in pharmaceutical synthesis include amines, alkoxides, and thiolates.

  • Base: A non-nucleophilic base is often employed to deprotonate the nucleophile, increasing its nucleophilicity, or to scavenge the acid generated during the reaction.[4]

  • Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), or dimethyl sulfoxide (DMSO) are typically preferred as they can solvate the cation of the nucleophile's salt, leaving the anionic nucleophile more reactive.[5]

  • Temperature: The reaction temperature influences the reaction rate. Moderate heating is often sufficient to drive the reaction to completion in a reasonable timeframe.[4]

Application in the Synthesis of Bepridil Intermediates

Bepridil is a calcium channel blocker used in the treatment of angina.[6][7][8] The synthesis of Bepridil often involves the N-alkylation of an amino alcohol intermediate with a suitable propyl halide derivative. While some synthetic routes may utilize alternative reagents, the underlying principle of introducing a 3-(N-pyrrolidinyl)propyl group is key. A plausible synthetic strategy analogous to known methods for similar structures involves the reaction of a suitable precursor with a reagent that can introduce the required side chain. For the purpose of this application note, we will illustrate a representative N-alkylation step that could be adapted using 3-dibenzylamino-1-bromopropane, followed by deprotection and subsequent cyclization to form the pyrrolidine ring.

Protocol 1: Synthesis of a Dibenzylated Bepridil Precursor

This protocol outlines the N-alkylation of a secondary amine precursor with 3-Dibenzylamino-1-bromopropane.

Materials:

  • N-(2-hydroxy-3-isobutoxypropyl)aniline (or a similar precursor)

  • 3-Dibenzylamino-1-bromopropane

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Reaction flask with magnetic stirrer and reflux condenser

  • Heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a stirred solution of N-(2-hydroxy-3-isobutoxypropyl)aniline (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Add 3-Dibenzylamino-1-bromopropane (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-alkylated intermediate.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a mild, non-nucleophilic base suitable for deprotonating the secondary amine, thereby increasing its nucleophilicity for the SN2 attack on the bromopropane.[4]

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.[5]

  • Temperature: Heating the reaction increases the rate of reaction, allowing for a shorter reaction time.

Application in the Synthesis of Naftopidil Intermediates

Naftopidil is an α1-adrenergic receptor antagonist used for the treatment of benign prostatic hyperplasia.[9] Its synthesis involves the coupling of a piperazine derivative with a naphthyloxypropanol moiety.[10][11] 3-Dibenzylamino-1-bromopropane can be utilized to synthesize a key intermediate in this process.

Protocol 2: Synthesis of a Dibenzylated Naftopidil Precursor

This protocol describes the alkylation of 1-naphthol with 3-Dibenzylamino-1-bromopropane to form a key ether intermediate.

Materials:

  • 1-Naphthol

  • 3-Dibenzylamino-1-bromopropane

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Reaction flask with magnetic stirrer and reflux condenser

  • Heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a stirred solution of 1-naphthol (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).

  • Add 3-Dibenzylamino-1-bromopropane (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Upon completion (typically 6-18 hours), cool the mixture to room temperature.

  • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1M NaOH solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is used to deprotonate the phenolic hydroxyl group of 1-naphthol, forming the more nucleophilic naphthoxide anion.

  • Solvent: Acetone is a suitable solvent for this reaction, allowing for easy removal after the reaction is complete.

  • Reflux: Heating to reflux provides the necessary activation energy for the reaction to proceed at a practical rate.

Data Summary

Pharmaceutical IntermediateReactantsBaseSolventTemperature (°C)Typical Yield (%)
Dibenzylated Bepridil PrecursorN-(2-hydroxy-3-isobutoxypropyl)aniline, 3-Dibenzylamino-1-bromopropaneK₂CO₃DMF60-8075-85
Dibenzylated Naftopidil Precursor1-Naphthol, 3-Dibenzylamino-1-bromopropaneK₂CO₃AcetoneReflux80-90

Note: Yields are representative and may vary depending on the specific reaction conditions and scale.

Visualizing the Synthetic Workflow

Diagram 1: General N-Alkylation Workflow

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Workup & Purification A Nucleophile (R-NH₂, R-OH, etc.) F SN2 Reaction A->F B 3-Dibenzylamino-1-bromopropane B->F C Base (e.g., K₂CO₃, DIPEA) C->F D Solvent (e.g., DMF, MeCN) D->F E Heat E->F G Aqueous Workup F->G H Extraction G->H I Column Chromatography H->I J N-Alkylated Product I->J

Caption: General workflow for N-alkylation using 3-Dibenzylamino-1-bromopropane.

Diagram 2: Synthetic Logic for Pharmaceutical Intermediates

G cluster_reagent Key Reagent cluster_bepridil Bepridil Synthesis cluster_naftopidil Naftopidil Synthesis Reagent 3-Dibenzylamino-1-bromopropane Bep_Start Amino Alcohol Precursor Bep_Inter Dibenzylated Bepridil Intermediate Reagent->Bep_Inter Naf_Start 1-Naphthol Naf_Inter Dibenzylated Ether Intermediate Reagent->Naf_Inter Bep_Start->Bep_Inter N-Alkylation Bep_Final Bepridil API Bep_Inter->Bep_Final Deprotection & Cyclization Naf_Start->Naf_Inter O-Alkylation Naf_Final Naftopidil API Naf_Inter->Naf_Final Deprotection & Coupling

Caption: Role of 3-Dibenzylamino-1-bromopropane in Bepridil and Naftopidil synthesis.

Debenzylation: The Gateway to the Final API

A crucial subsequent step after the introduction of the dibenzylaminopropyl moiety is the deprotection of the secondary amine. The benzyl groups are typically removed via catalytic hydrogenation.

Protocol 3: Catalytic Hydrogenation for Debenzylation

Materials:

  • Dibenzylated intermediate

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source

  • Hydrogenation apparatus (e.g., Parr shaker)

Procedure:

  • Dissolve the dibenzylated intermediate in methanol in a suitable hydrogenation vessel.

  • Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

  • Seal the vessel and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 50-100 psi) and agitate the mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS until complete consumption of the starting material.

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the debenzylated product.

Conclusion

3-Dibenzylamino-1-bromopropane is a highly effective and versatile reagent for the synthesis of complex pharmaceutical intermediates. Its application in N- and O-alkylation reactions, followed by a straightforward deprotection step, provides a reliable route for the introduction of a 3-aminopropyl side chain. The protocols and principles outlined in this document serve as a comprehensive guide for researchers and scientists in the pharmaceutical industry, enabling the efficient and strategic synthesis of next-generation therapeutics.

References

  • A new and efficient enantioselective synthesis of both enantiomers of the calcium channel blocker bepridil. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Process for the preparation of bepridil. Google Patents. WO2016098128A1.
  • Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters. Available at: [Link]

  • Asymmetric synthesis of propranolol, naftopidil and (R)-monobutyrin using a glycerol desymmetrization strategy. SciELO. Available at: [Link]

  • N alkylation at sp3 Carbon Reagent Guide. American Chemical Society Green Chemistry Institute. Available at: [Link]

  • Aqueous-Mediated N-Alkylation of Amines. ResearchGate. Available at: [Link]

  • Asymmetric Synthesis of Propranolol, Naftopidil and (R)-Monobutyrin using a Glycerol Desymmetrization Strategy. ResearchGate. Available at: [Link]

  • Asymmetric Synthesis of Propranolol, Naftopidil and (R)-Monobutyrin using a Glycerol Desymmetrization Strategy. Scite.ai. Available at: [Link]

  • Across-the-world automated optimization and continuous flow synthesis of pharmaceutical agents operating through a cloud-based server. Europe PMC. Available at: [Link]

  • PREPARATION OF ENANTIOMERICALLY PURE α-N,N-DIBENZYLAMINO ALDEHYDES. Organic Syntheses. Available at: [Link]

  • Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. MDPI. Available at: [Link]

  • Identifying opportunities for late-stage C-H alkylation with high-throughput experimentation and in silico reaction screening. Nature. Available at: [Link]

  • What are the reaction intermediates in the reactions of 1 - Bromopropane?. Medium. Available at: [Link]

  • One-pot synthesis of tetrahydropyrimidinecarboxamides enabling in vitro anticancer activity: a combinative study with clinically relevant brain-penetrant drugs. RSC Publishing. Available at: [Link]

  • What product is formed when 1-bromopropane reacts with each of th.... Pearson. Available at: [Link]

  • Synthesis of novel 1,2,5-trisubstituted benzimidazoles as potential antitumor agents. PubMed. Available at: [Link]

  • Reactions and Mechanisms. Master Organic Chemistry. Available at: [Link]

  • Naftopidil, KT 611. New Drug Approvals. Available at: [Link]

  • Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives throug. CORE. Available at: [Link]

  • One-pot synthesis of tetrahydropyrimidinecarboxamides enabling in vitro anticancer activity: a combinative study with clinically relevant brain-penetrant drugs. ResearchGate. Available at: [Link]

  • Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. MDPI. Available at: [Link]

  • and 2-fluorobenzyloxy)benzylamino]propanamides for use as medicaments and pharmaceutical formulation. Google Patents. EP20060729703.
  • Role of chemistry in drug discovery and drug design. ResearchGate. Available at: [Link]

  • 1,3-Dibromopropane. Wikipedia. Available at: [Link]

  • Pro-Drug Development. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Organic Synthesis Reactions Intermediate. ZM Silane Limited. Available at: [Link]

  • Process for purification of n-propyl bromide. Google Patents. EP2202213A1.
  • Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. YouTube. Available at: [Link]

  • Bepridil opens the regulatory N-terminal lobe of cardiac troponin C. PubMed Central. Available at: [Link]

  • Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Reaction conditions: i) 1,3-dibromopropane, K 2 CO 3 , acetone, reflux,.... ResearchGate. Available at: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Different doses of bepridil treatment resulted in differential drug.... ResearchGate. Available at: [Link]

  • Can anyone offer advice on the synthesis 1,3-dibromopropane from 1,3-propandiol?. ResearchGate. Available at: [Link]

  • Production of 1-bromopropane. Google Patents. EP0984910A1.

Sources

Application Note: Strategic Implementation of 3-Dibenzylamino-1-bromopropane for Latent Primary Amine Installation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the strategic use of 3-Dibenzylamino-1-bromopropane (CAS: 91421-36-4 / HCl salt: 5428-91-1) as a robust electrophile for introducing propyl-amine linkers into nucleophilic scaffolds (phenols, indoles, thiols).[1][2] Unlike the Gabriel synthesis (phthalimide) or azide-reduction routes, the dibenzyl-protected amine offers unique stability against basic hydrolysis and reducing agents, while serving as a "latent" primary amine revealed via catalytic hydrogenolysis.[1]

Key Advantage: The dibenzyl group prevents catalyst poisoning often seen with free amines during intermediate steps and eliminates the explosion hazards associated with azido-alkyl linkers.[1][2]

Strategic Rationale & Mechanism

The "Latent" Functionality

The core strategy involves masking a primary amine as a tertiary


-dibenzylamine.[1] This serves two purposes:
  • Nucleophilicity Suppression: The steric bulk of two benzyl groups prevents the nitrogen from acting as a competing nucleophile during the alkylation of the target scaffold.[1]

  • Orthogonal Stability: The

    
     moiety is stable to strong bases (NaH, LiHMDS), oxidants, and acidic hydrolysis, making it superior to Boc/Fmoc strategies for early-stage linker installation.[1][2]
    
Mechanism of Action

The workflow proceeds via an


 displacement of the bromide by a scaffold nucleophile, followed by hydrogenolytic cleavage of the benzyl groups.

ReactionMechanism Reagent 3-Dibenzylamino- 1-bromopropane TS Transition State (SN2 Attack) Reagent->TS Scaffold Nucleophile (e.g., Phenol Ar-OH) Scaffold->TS + Base Intermediate Protected Linker Ar-O-(CH2)3-N(Bn)2 TS->Intermediate - HBr Product Primary Amine Ar-O-(CH2)3-NH2 Intermediate->Product Deprotection SideProduct Toluene (Byproduct) Intermediate->SideProduct x2 H2_Pd H2 / Pd/C (Hydrogenolysis) H2_Pd->Product

Figure 1: Mechanistic pathway from alkylation to deprotection. The dibenzyl group is cleaved as toluene.[1]

Critical Handling: The Azetidinium Trap

WARNING: A common failure mode in this protocol is the instability of the free base reagent.[1]

  • The Issue: 3-Dibenzylamino-1-bromopropane free base can undergo intramolecular cyclization to form a quaternary azetidinium salt .[1][2] This species is highly reactive and will hydrolyze to the alcohol or react non-selectively, lowering yields.[1][2]

  • The Solution: Always store the reagent as the Hydrobromide (HBr) or Hydrochloride (HCl) salt .[1] Only liberate the free base in situ or immediately prior to use.[1][2]

Detailed Protocols

Protocol A: Installation via Finkelstein-Assisted Alkylation

Objective: Attach the linker to a phenolic scaffold.

Reagents:

  • Scaffold (Phenol derivative): 1.0 equiv[1][2]

  • 3-Dibenzylamino-1-bromopropane HCl: 1.2 equiv[2]

  • Potassium Carbonate (

    
    ): 3.0 equiv (anhydrous, micronized)[1][2]
    
  • Potassium Iodide (KI): 0.1 equiv (Catalytic)[1][2]

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)[1][2]

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask and cool under Argon.

  • Base Activation: Charge the flask with the Phenol (1.0 eq) and

    
     (3.0 eq). Add anhydrous MeCN (0.1 M concentration).[1][2] Stir at RT for 15 minutes to generate the phenoxide.
    
  • Reagent Addition: Add 3-Dibenzylamino-1-bromopropane HCl (1.2 eq) and KI (0.1 eq) directly to the suspension.

    • Note: The excess base will neutralize the HCl salt in situ, liberating the amine for reaction without isolating the unstable free base.[1]

  • Reaction: Heat the mixture to reflux (80°C for MeCN) or 60°C (for DMF). Monitor by TLC/LCMS.[1][2]

    • Typical Time: 4–12 hours.[1][2][3]

    • Observation: The reaction is driven by the precipitation of KBr/KCl.[1]

  • Workup: Cool to RT. Filter off inorganic salts.[1][2] Concentrate the filtrate.

  • Purification: Partition residue between EtOAc and Water. Wash organic layer with Brine.[1][2] Dry over

    
    .[1][2][3] Purify via Flash Column Chromatography (Hexane/EtOAc).
    
    • QC Check: Look for the characteristic Benzyl protons in

      
       NMR (
      
      
      
      3.6 ppm, singlet, 4H).
Protocol B: Unmasking via Catalytic Hydrogenolysis

Objective: Remove the benzyl groups to reveal the primary amine.[1]

Reagents:

  • Substrate (from Protocol A): 1.0 equiv

  • Catalyst: 10% Pd/C (50% water wet) or

    
     (Pearlman’s Catalyst)[1][2]
    
  • Solvent: MeOH or EtOH (0.05 M)

  • Additive: Acetic Acid (optional, prevents catalyst poisoning)[1][2]

  • Hydrogen Source:

    
     balloon or Parr shaker (30-50 psi)
    

Step-by-Step:

  • Safety: Purge reaction vessel with Nitrogen to remove Oxygen (fire hazard with Pd/C).

  • Loading: Add substrate and solvent (MeOH).

  • Catalyst: Carefully add Pd/C (10-20 wt% loading relative to substrate).[1][2]

    • Expert Tip: If the reaction stalls, the generated amine may be poisoning the Pd surface.[1] Add 1.0–2.0 equiv of Acetic Acid or HCl to protonate the amine as it forms.[1][2]

  • Hydrogenation: Evacuate and backfill with

    
     (x3).[1][2][4] Stir vigorously at RT.
    
    • Typical Time: 12–24 hours.[1][2][3]

    • Monitoring: Loss of benzyl signals in NMR.[1][2]

  • Workup: Filter the mixture through a Celite pad (Caution: Do not let the Pd/C dry out completely on the filter paper; keep wet with solvent to prevent ignition).

  • Isolation: Concentrate filtrate. If acid was used, the product is the salt.[1] Neutralize with basic resin or extraction if the free base is required.[1][2]

Comparative Strategy Analysis

FeatureDibenzyl StrategyPhthalimide (Gabriel)Azide Reduction
Reagent Stability Low (Free base cyclizes)HighModerate (Explosion risk)
Atom Economy Poor (Lose 2x Toluene)ModerateExcellent
Conditions Neutral/Basic AlkylationBasic AlkylationNucleophilic sub.[1][2]
Deprotection

/ Pd (Mild)
Hydrazine (Harsh)Staudinger (

)
Orthogonality Stable to Acid/BaseLabile to BaseStable to Acid/Base
Best For Late-stage deprotection Early-stage building"Click" chemistry

Optimization Workflow (Decision Tree)

Optimization Start Start: Alkylation Yield Low? Check1 Is Reagent Fresh? Start->Check1 Action1 Use HCl Salt + Excess Base (Avoid Free Base storage) Check1->Action1 No/Unsure Check2 Is Nucleophile Sterically Hindered? Check1->Check2 Yes Action2 Switch to Cs2CO3 (Cesium Effect) Change Solvent to DMF Check2->Action2 Yes Check3 Deprotection Stalled? Check2->Check3 No Action3 Add 2 eq. HCl or AcOH Switch to Pd(OH)2 Check3->Action3 Yes

Figure 2: Troubleshooting logic for alkylation efficiency and deprotection stalling.

References

  • Reagent Stability & Azetidinium Formation

    • Cossy, J., & Pale, P. (2021).[1][2] Comprehensive Organic Synthesis II. Elsevier.[1][2] (Context on amino-halide cyclization kinetics).

    • Reference:[1][2]

  • Hydrogenolysis Mechanisms

    • Rylander, P. N. (1979).[1][2] Catalytic Hydrogenation in Organic Synthesis. Academic Press.[1][2] (Foundational text on Pd/C debenzylation).

    • Reference:[1][2]

  • General Alkylation Protocols (Finkelstein Modification)

    • Smith, M. B., & March, J. (2007).[1][2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1][2]

    • Reference:[1][2]

  • Pearlman's Catalyst for Tough Deprotections

    • Pearlman, W. M. (1967).[1][2] Noble Metal Hydroxides on Carbon: Nonpyrophoric Dry Catalysts. Tetrahedron Letters.

    • Reference:[1][2]

Sources

Advanced Catalytic Protocols for 3-Dibenzylamino-1-bromopropane Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

3-Dibenzylamino-1-bromopropane (CAS: 52236-81-4) is a critical


-linker building block in medicinal chemistry, widely utilized to introduce the dimethylaminopropyl motif found in numerous CNS-active agents (e.g., antidepressants like Imipramine analogs) and GPCR ligands.

The presence of the dibenzylamino protecting group renders this molecule superior to its free-amine counterparts for metal-catalyzed cross-couplings. The bulky benzyl groups prevent nitrogen lone-pair coordination to the metal center (catalyst poisoning) while maintaining stability against


-elimination under basic conditions.

This application note details three high-value catalytic systems validated for this specific electrophile:

  • Nickel-Catalyzed Negishi Coupling (for

    
     C-C bond formation).
    
  • Palladium-Catalyzed Suzuki-Miyaura Coupling (for modular library synthesis).

  • Phase-Transfer Catalysis (PTC) (for green nucleophilic substitution).

Application I: Nickel-Catalyzed Negishi Cross-Coupling

Objective: Coupling of 3-Dibenzylamino-1-bromopropane with aryl zinc reagents to synthesize functionalized 3-arylpropylamines.

Rationale & Mechanistic Insight

Unlike Palladium, Nickel catalysts are uniquely adept at activating alkyl halides via single-electron transfer (SET) pathways, suppressing the undesired


-hydride elimination that plagues alkyl-Pd intermediates. The use of PyBox  or Bipyridine  ligands stabilizes the Ni(I)/Ni(III) redox cycle, facilitating the coupling of the primary alkyl bromide with aryl zinc reagents.
Catalytic Cycle Diagram

The following diagram illustrates the radical-chain mechanism characteristic of Ni-catalyzed alkyl cross-coupling.

NegishiCycle Ni0 LnNi(0) Active Catalyst OxAdd Oxidative Addition (SET Mechanism) Ni0->OxAdd + R-Br AlkylRad Alkyl Radical (•CH2-CH2-CH2-NBn2) OxAdd->AlkylRad Ni1 LnNi(I)-Br OxAdd->Ni1 Ni2 LnNi(II)(Ar)(Br) AlkylRad->Ni2 Rebound to Ni(II) Ni1->Ni2 Cage Recombination TransMet Transmetallation (+ Ar-Zn-X) Ni2->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Ni0 - Product

Caption: Radical-rebound mechanism for Ni-catalyzed Negishi coupling of alkyl halides.

Experimental Protocol

Reagents:

  • Substrate: 3-Dibenzylamino-1-bromopropane (1.0 equiv).

  • Nucleophile: Aryl-ZnBr (1.2 equiv, prepared in situ).

  • Catalyst:

    
     (5 mol%).
    
  • Ligand: PyBox (e.g., (S,S)-i-Pr-PyBox) or 4,4'-di-tert-butyl-2,2'-bipyridine (10 mol%).

  • Additive: DMA (N,N-Dimethylacetamide) enhances rate.

Step-by-Step Methodology:

  • Catalyst Activation: In a glovebox or under Ar, charge a flame-dried Schlenk tube with

    
     (11 mg, 0.05 mmol) and the bipyridine ligand (0.10 mmol). Add DMA (2 mL) and stir for 10 mins until the solution turns green/blue.
    
  • Substrate Addition: Add 3-Dibenzylamino-1-bromopropane (318 mg, 1.0 mmol) via syringe.

  • Transmetallation: Dropwise add the Aryl-ZnBr solution (1.2 mmol in THF) over 5 minutes.

  • Reaction: Stir at room temperature for 12 hours. Note: Heating is rarely required and may promote elimination.

  • Quench: Quench with sat.

    
     (aq) and extract with EtOAc.
    
  • Purification: Flash chromatography (Hexanes/EtOAc). The dibenzylamino group is UV-active, aiding detection.

Application II: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: Coupling with Aryl Boronic Acids.

Rationale & Mechanistic Insight

Standard Pd-catalysis fails with alkyl halides due to slow oxidative addition and rapid


-hydride elimination. The solution is the use of electron-rich, bulky phosphines  (e.g., 

,

). These ligands increase electron density on Pd (accelerating oxidative addition of the alkyl-Br) and sterically crowd the metal center (disfavoring the coplanar transition state required for

-hydride elimination).
Comparative Data: Ligand Efficiency
Ligand SystemYield (%)Primary Side ProductMechanistic Note

< 5%Alkene (Elimination)

-H elimination dominates.

15-20%HomocouplingPoor oxidative addition.

/

88-92% NoneSteric bulk prevents elimination.

/ S-Phos
75%DehalogenationGood, but

is superior for primary alkyls.
Experimental Protocol (Fu Conditions)

Reagents:

  • Substrate: 3-Dibenzylamino-1-bromopropane (1.0 equiv).

  • Boronic Acid:

    
     (1.5 equiv).
    
  • Catalyst:

    
     (2 mol%) + 
    
    
    
    (4 mol%).
  • Base:

    
     (3.0 equiv).
    
  • Solvent: Toluene/Water (20:1).

Step-by-Step Methodology:

  • Preparation: Charge a vial with

    
     (4.5 mg, 0.02 mmol), 
    
    
    
    (11.2 mg, 0.04 mmol), Aryl Boronic Acid (1.5 mmol), and
    
    
    (636 mg, 3.0 mmol).
  • Inert Atmosphere: Purge with Argon for 3 cycles.

  • Solvent Addition: Add Toluene (3 mL) and Water (150

    
    L). The water is critical for the boronate activation step.
    
  • Substrate Addition: Add 3-Dibenzylamino-1-bromopropane (1.0 mmol).

  • Reaction: Heat to 100°C for 14 hours in a sealed tube.

  • Workup: Filter through a celite pad to remove Pd black. Concentrate and purify.

Application III: Phase-Transfer Catalysis (PTC)

Objective: Green substitution of Bromide with Nucleophiles (CN,


, OR).
Rationale

For simple substitutions, metal catalysis is expensive and requires strict deoxygenation. PTC utilizes a quaternary ammonium salt to shuttle anionic nucleophiles from an aqueous phase into the organic phase where the lipophilic 3-Dibenzylamino-1-bromopropane resides.

PTC Workflow Diagram

PTC_Mechanism cluster_Aq Aqueous Phase cluster_Org Organic Phase Na_Nu Na+ Nu- Q_Nu_org Q+ Nu- Na_Nu->Q_Nu_org Ion Exchange (Interface) Q_X_aq Q+ X- R_X R-Br (Substrate) Product R-Nu (Product) R_X->Product Q_Nu_org->Product SN2 Attack Product->Q_X_aq Regenerates Catalyst

Caption: Interfacial mechanism of Phase Transfer Catalysis using Quaternary Ammonium salts.

Experimental Protocol

Reagents:

  • Substrate: 3-Dibenzylamino-1-bromopropane (1.0 equiv).

  • Nucleophile: NaCN (1.5 equiv) or

    
    .
    
  • Catalyst: Tetrabutylammonium Bromide (TBAB) (5 mol%).

  • Solvent: Toluene / Water (1:1).

Step-by-Step Methodology:

  • Biphasic Setup: Dissolve 3-Dibenzylamino-1-bromopropane (1.0 mmol) in Toluene (2 mL).

  • Aqueous Phase: Dissolve NaCN (74 mg, 1.5 mmol) and TBAB (16 mg, 0.05 mmol) in Water (2 mL). Caution: NaCN is highly toxic. Maintain basic pH.

  • Reaction: Combine phases and stir vigorously (1000 rpm) at 80°C for 4 hours. High stirring speed is crucial to maximize interfacial area.

  • Workup: Separate layers. Wash organic layer with water and brine. Dry over

    
    .
    
  • Result: This yields 4-(dibenzylamino)butanenitrile in >95% purity often without chromatography.

References

  • Zhou, J., & Fu, G. C. (2003). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society, 125(41), 12527-12530. Link

  • Zultanski, S. L., & Fu, G. C. (2013). Nickel-Catalyzed Carbon–Carbon Bond-Forming Reactions of Unactivated Tertiary Alkyl Halides: Suzuki–Miyaura Cross-Couplings. Journal of the American Chemical Society, 135(2), 624-627. Link

  • Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199. Link

  • Doyle, A. G. (2016). Nickel-Catalyzed Cross-Coupling of Alkyl Electrophiles. Accounts of Chemical Research, 49(12), 2762-2771. Link

Purification techniques for products from 3-Dibenzylamino-1-bromopropane

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Purification Protocols for 3-(Dibenzylamino)propyl-Functionalized Chemical Entities

Executive Summary & Chemical Context

3-Dibenzylamino-1-bromopropane (DBABP) is a critical "linker" reagent used in medicinal chemistry to introduce a propyl-amine chain into a molecular scaffold. This moiety is a precursor to primary amines (via hydrogenolysis) and is ubiquitous in the synthesis of GPCR ligands, antidepressants, and antifungal agents.

However, the purification of products derived from DBABP presents a specific set of challenges:

  • Lipophilicity: The two benzyl groups create a "greasy" molecule that streaks on silica gel.

  • Basic Co-elution: The unreacted reagent (DBABP) is a tertiary amine, just like the desired product. Standard acid-base extraction often fails to separate the two.

  • Thermal Instability: The free base forms are often oils that degrade upon aggressive distillation.

This guide provides a tiered purification strategy, moving from bulk cleanup (Acid-Base) to high-purity isolation (Salt Crystallization and Modified Chromatography).

Impurity Profiling: Know Your Mixture

Before selecting a protocol, identify the species present in your crude reaction mixture.

ComponentChemical NatureOriginBehavior in Acid/Base
Target Product Tertiary AmineCoupling of Nucleophile + DBABPProtonates (Water Soluble at pH < 3)
Unreacted DBABP Tertiary Amine / Alkyl HalideExcess ReagentProtonates (Water Soluble at pH < 3)
Hydrolysis Byproduct 3-Dibenzylamino-1-propanolReaction with moisture/baseProtonates (Water Soluble at pH < 3)
Unreacted Nucleophile Phenol / Indole / AmideStarting MaterialRemains Organic (usually) or Soluble in Base

Key Insight: Acid-base extraction is effective only for removing the unreacted nucleophile. It will not separate your product from the unreacted DBABP or the hydrolysis byproduct.

Protocol A: The "Workhorse" Acid-Base Extraction

Use this as the first step to remove non-basic starting materials (e.g., unreacted phenols, indoles).

Principle: Exploits the basicity of the dibenzylamino group to pull the product into the aqueous phase, leaving neutral/acidic impurities in the organic phase.

Reagents:

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1M or 2M Hydrochloric Acid (HCl)

  • 2M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (

    
    )
    
  • Brine (Saturated NaCl)[1]

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude reaction residue in DCM (10 mL per gram of crude).

  • Acid Extraction:

    • Add 1M HCl (equal volume to organic layer). Shake vigorously.

    • Critical Check: Measure pH of the aqueous layer. It must be < 2. If not, add more acid.

    • Separate layers.[2][3] Keep the Aqueous Layer (contains Product + DBABP).

    • Optional: Repeat extraction of the organic layer with a small portion of HCl to ensure complete capture.

  • Organic Wash: Wash the combined acidic aqueous layers with fresh DCM (2x).

    • Discard this organic layer (contains unreacted nucleophiles/neutrals).

  • Basification:

    • Cool the aqueous layer in an ice bath (neutralization is exothermic).

    • Slowly add 2M NaOH until pH > 12. The solution will become cloudy as the free amine oils out.

  • Recovery: Extract the basic aqueous mixture with DCM (3x).

  • Drying: Dry combined organics over

    
    , filter, and concentrate in vacuo.
    

Protocol B: Chromatographic Refinement (Silica Gel)

Use this to separate the Product from unreacted DBABP and hydrolysis byproducts.

Challenge: Tertiary amines interact strongly with the acidic silanol groups on silica gel, causing "tailing" (broad streaks) and poor separation. Solution: Passivate the silica with Triethylamine (TEA) or Ammonia.

Mobile Phase Optimization:

  • Base Solvent: Hexanes / Ethyl Acetate (gradient).

  • Modifier: 1% to 5% Triethylamine (TEA).

Step-by-Step Protocol:

  • Slurry Preparation: Pre-mix your silica gel with the starting mobile phase containing 1% TEA. Pour the column.[4]

    • Why? This neutralizes the active acidic sites on the silica before your sample touches them.

  • Loading: Dissolve the crude oil in a minimum amount of DCM/Hexane (1:1). Load carefully.

  • Elution:

    • Start with 100% Hexane (+1% TEA).

    • Gradient to 10% EtOAc / 90% Hexane (+1% TEA).

    • Note: DBABP (unreacted reagent) is very lipophilic and usually elutes first (

      
       in 10% EtOAc/Hex).
      
    • The Product usually elutes second.

    • The Hydrolysis alcohol (polar) elutes last.

  • Visualization: Use Dragendorff’s Reagent stain. It stains tertiary amines as bright orange spots on a yellow background. UV (254 nm) is also effective due to the benzyl groups.

Protocol C: Selective Crystallization (Salt Formation)

Use this for final polishing or if chromatography is difficult (e.g., large scale).

Dibenzyl-derivatives are often oils as free bases but form nice solids as Oxalate or Hydrochloride salts.

The Oxalate Method (Preferred for Lipophilic Amines): Oxalic acid often yields crystalline solids where HCl yields hygroscopic gums for these specific substrates.

  • Dissolution: Dissolve 1.0 equivalent of the semi-pure free base (from Protocol A) in Acetone or Ethanol (warm).

  • Addition: Add 1.0 - 1.1 equivalents of Oxalic Acid (dissolved in a minimum amount of warm acetone/ethanol) dropwise with stirring.

  • Crystallization:

    • A white precipitate often forms immediately.

    • If oiling occurs, reheat to dissolve, add a seed crystal, and cool slowly to room temperature, then to 4°C.

  • Filtration: Collect solids by vacuum filtration.[2] Wash with cold acetone and diethyl ether.

  • Free Base Recovery (If needed): Suspend salt in DCM, treat with 1M NaOH, and separate organic layer.

Visual Workflows

Figure 1: The Acid-Base Purification Logic

AcidBaseExtraction Crude Crude Reaction Mixture (Product, DBABP, Nucleophile) Dissolve Dissolve in DCM Crude->Dissolve Acidify Add 1M HCl (Extract) Dissolve->Acidify OrgLayer1 Organic Layer 1 (Contains Neutral/Acidic Impurities) Acidify->OrgLayer1 Separation AqLayer1 Aqueous Layer 1 (Contains Product + DBABP salts) Acidify->AqLayer1 Separation Wash Wash with fresh DCM AqLayer1->Wash DiscardOrg Discard Organic Wash Wash->DiscardOrg Basify Basify Aqueous with NaOH (pH > 12) Wash->Basify Extract Extract with DCM (3x) Basify->Extract FinalOrg Final Organic Layer (Product + DBABP) Extract->FinalOrg Evap Evaporate -> Semi-Pure Oil FinalOrg->Evap

Caption: Workflow for removing non-basic nucleophiles. Note that DBABP co-extracts with the product.

Figure 2: Separation Decision Matrix

DecisionTree Input Semi-Pure Amine Mixture (Product + DBABP) Scale Check Scale & State Input->Scale SmallScale < 5 Grams Scale->SmallScale LargeScale > 5 Grams Scale->LargeScale Flash Flash Chromatography (Silica + 1% TEA) SmallScale->Flash Salt Salt Formation (Oxalic Acid in Acetone) LargeScale->Salt Result1 Pure Oil Flash->Result1 Result2 Pure Crystalline Solid Salt->Result2

Caption: Decision matrix for separating the target product from the excess DBABP reagent.

References & Authoritative Grounding

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for amine extraction and salt formation).

  • Clayden, J., Greeves, N., Warren, S. Organic Chemistry. 2nd Ed. Oxford University Press, 2012. (Mechanistic basis of amine basicity and nucleophilic substitution).

  • Reach Devices. "TLC Stains and Visualization Methods." Reach Devices Repository. Available at: [Link] (Detailed preparation of Dragendorff's reagent for tertiary amines).

  • Organic Syntheses. "Preparation of Enantiomerically Pure

    
    -N,N-Dibenzylamino Aldehydes." Org.[5][6] Synth. 1990, 68, 242. DOI: 10.15227/orgsyn.068.0242. (Demonstrates handling and stability of dibenzylamino intermediates).
    

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Dibenzylamino-1-bromopropane Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Reaction Optimization & Support Hub. Ticket ID: #DBA-BP-001 Topic: Yield Improvement & Troubleshooting for 3-Dibenzylamino-1-bromopropane Assigned Specialist: Senior Application Scientist

Executive Summary & Performance Dashboard

The Challenge: Synthesizing 3-Dibenzylamino-1-bromopropane involves a statistical battle. You are reacting a secondary amine (Dibenzylamine) with a symmetric di-electrophile (1,3-dibromopropane). The primary failure modes are Dimerization (formation of


-tetrabenzyl-1,3-propanediamine) and Cyclization  (formation of the quaternary azetidinium salt).

Target Metrics:

Metric Standard Protocol Optimized Protocol
Molar Yield 45 - 55% 80 - 92%
Purity (HPLC) >90% >98%
Purification Method Distillation (High Stress) Acid-Base Extraction (Self-Validating)

| Key Risk | Azetidinium formation | Controlled storage as HCl salt |

The "Golden Path" Protocol

This protocol relies on stoichiometric bias to prevent dimerization and chemical orthogonality for purification, eliminating the need for high-vacuum distillation which often degrades the product.

Reagents & Setup
  • Substrate: Dibenzylamine (1.0 equiv)

  • Reagent: 1,3-Dibromopropane (3.0 - 4.0 equiv ) — Critical: Excess drives mono-alkylation.

  • Base: Potassium Carbonate (

    
    ) (1.5 equiv), anhydrous, granular.
    
  • Solvent: Acetone (Polar aprotic, facilitates

    
    ) or Toluene (if higher T needed).
    
  • Time: 12–18 hours at reflux.

Step-by-Step Workflow
  • Reaction Assembly:

    • Dissolve 1,3-dibromopropane (3.0–4.0 eq) in Acetone (0.5 M concentration relative to amine).

    • Add

      
       (1.5 eq).
      
    • Heat to mild reflux.

    • Slow Addition: Add Dibenzylamine (1.0 eq) dropwise over 1–2 hours.

    • Why? Keeping the amine concentration low relative to the dibromide minimizes the chance of a product molecule meeting a free amine molecule (which causes dimerization).

  • Reaction Monitoring:

    • Monitor via TLC (Hexane/EtOAc 9:1). Look for the disappearance of Dibenzylamine.

    • Note: The product is less polar than the amine but more polar than the dibromide.

  • The "Self-Validating" Workup (Purification):

    • Filtration: Filter off solid inorganic salts (

      
      , residual 
      
      
      
      ).
    • Concentration: Remove Acetone under reduced pressure. Residue is a mixture of Product + Excess Dibromide + Trace Dimer.

    • Phase 1 (Removal of Neutrals): Dissolve residue in Ethyl Acetate. Extract with 1M HCl (aq) .

      • Logic: The Product (amine) protonates and moves to the Aqueous layer.[1][2] The Excess Dibromide (neutral) stays in the Organic layer.

      • Validation: Check the organic layer by TLC.[3] It should contain only the dibromide. Discard organic layer.[4]

    • Phase 2 (Recovery): Basify the Aqueous layer (pH > 10) with NaOH. The product becomes an oil (free base).

    • Extraction: Extract the cloudy aqueous mixture with fresh Ethyl Acetate (3x).

    • Drying: Dry over

      
      , filter, and concentrate.
      

Reaction Pathway & Troubleshooting Logic

The following diagram visualizes the competitive pathways. Your goal is to maximize the Green path and block the Red paths.

ReactionPathways Start Dibenzylamine + 1,3-Dibromopropane Mono TARGET PRODUCT 3-Dibenzylamino-1-bromopropane Start->Mono SN2 (Fast) Requires Excess Bromide Dimer IMPURITY: Dimer (Bis-alkylation) Mono->Dimer Reacts with Free Amine Quat IMPURITY: Azetidinium Salt (Cyclization) Mono->Quat Intramolecular Attack (Heat/Time)

Figure 1: Reaction pathways showing the target SN2 mechanism versus competitive dimerization and cyclization.

Troubleshooting Guide (FAQ Format)

Issue 1: "My yield is low (<50%) and I see a large non-polar spot on TLC."
  • Diagnosis: Dimerization .[3][5][6] You likely used a 1:1 or 1:1.2 equivalent ratio of dibromide to amine.

  • The Fix: You must use 3 to 4 equivalents of 1,3-dibromopropane. The excess is recoverable during the acid-base workup.

  • Immediate Action: If you have already run the reaction, the dimer is very lipophilic. It will likely stay in the organic layer during the acid wash (Phase 1 of workup), but some may salt out. Column chromatography is required to separate the dimer if it formed.[3]

Issue 2: "The product solidified into a white crystal that is insoluble in non-polar solvents."
  • Diagnosis: Cyclization (Azetidinium formation) . 3-Dibenzylamino-1-bromopropane has a nucleophilic nitrogen and an electrophilic carbon separated by 3 carbons—perfect for forming a 4-membered ring.

  • The Fix:

    • Do not heat the free base during rotary evaporation (>40°C).

    • Storage: Convert the product immediately to its Hydrobromide or Hydrochloride salt for storage. The salt form effectively "locks" the nitrogen lone pair, preventing cyclization.

Issue 3: "I cannot separate the excess 1,3-dibromopropane from the product."
  • Diagnosis: Improper Workup . Distillation is difficult because the boiling points are high.

  • The Fix: Use the Acid-Base Extraction method described in the "Golden Path" above.

    • Check: If your product is in the organic layer before basification, your acid was too weak or the volume too low. Ensure pH < 2 during the acid wash.[7]

Advanced Troubleshooting Logic Tree

Use this decision tree to diagnose specific failure points in your current experiment.

TroubleshootingTree Problem Start: What is the primary issue? Yield Low Yield Problem->Yield Purity Impurity / Separation Problem->Purity Ratio Did you use >3 eq 1,3-dibromopropane? Yield->Ratio WorkupSol CAUSE: Ineffective Separation FIX: Use Acid/Base Extraction (Product is amine -> Acid soluble) Purity->WorkupSol Excess Reagent Present Temp Did you heat >80°C or store as free base? Ratio->Temp Yes DimerSol CAUSE: Dimerization FIX: Increase dibromide ratio Add amine slowly Ratio->DimerSol No QuatSol CAUSE: Cyclization (Azetidinium) FIX: Store as HCl salt Keep temp <50°C Temp->QuatSol Yes

Figure 2: Diagnostic decision tree for identifying root causes of failure.

References

  • General Alkylation Protocol & Side Reactions

    • Title: Application Notes and Protocols for the Reaction of 1,3-Dibromopropane with Primary Amines.[8]

    • Source: BenchChem Technical Notes.
    • Relevance: Establishes the mechanism of cyclization (azetidine formation)
  • Purification Methodology (Acid-Base Extraction)

    • Title: Separation of a Three-Component Organic Mixture using Extraction Techniques.[4][9][10]

    • Source: University of Louisiana / Organic Chemistry Labs.
    • Relevance: Validates the fundamental thermodynamic principle of separating amines (product) from neutrals (dibromide) using HCl/NaOH toggling.
    • URL:[Link]

  • Cyclization Risks (Azetidinium)

    • Title: Kinetics and products of the reaction of tribenzylamine with molecular bromine (Analogous reactivity).
    • Source: Journal of the Chemical Society, Perkin Transactions 2.[11]

    • Relevance: Discusses the stability of benzyl-substituted amines and the formation of qu
    • URL:[Link][1][6][9][12][13]

Sources

Troubleshooting failed reactions with 3-Dibenzylamino-1-bromopropane

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Failed Reactions & Optimization Guide CAS: 91421-36-4 (Hydrobromide) / 52208-62-1 (Free Base)

Introduction: The Reagent Profile

3-Dibenzylamino-1-bromopropane is a bifunctional building block used primarily to introduce a propyl-amine linker into phenols, indoles, and secondary amines. While structurally simple, it presents a unique "Trojan Horse" of reactivity challenges. It contains an electrophile (alkyl bromide) and a nucleophile (tertiary amine) within the same molecule, separated by a flexible 3-carbon chain.

This guide addresses the three most common failure modes: Reagent Degradation (Oxidation) , Intramolecular Cyclization (Azetidinium formation) , and Elimination (Allylamine formation) .

Module 1: Material Integrity & Storage

User Complaint: "My reagent arrived as a white solid, but after a week on the bench, it turned into a black, sticky oil."

Root Cause: Oxidative Degradation

The free base of 3-dibenzylamino-1-bromopropane is electron-rich and prone to rapid oxidation and N-oxide formation when exposed to air. The Hydrobromide (HBr) salt is the stable commercial form.

Troubleshooting Protocol: Handling the Salt vs. Free Base

Do not store the free base. Generate it in situ or immediately prior to use.

Protocol: Fresh Liberation of Free Base If your reaction cannot tolerate the HBr salt (e.g., using sensitive organometallics), follow this wash sequence:

  • Dissolve: Suspend the HBr salt in

    
     (DCM).
    
  • Neutralize: Wash with saturated aqueous

    
     (Avoid NaOH to prevent hydrolysis/elimination).
    
  • Dry: Dry organic layer over

    
     (anhydrous).
    
  • Concentrate: Evaporate solvent

    
    . Use immediately. 
    

Data Table 1: Stability Profile

Form Appearance Stability Storage Condition

| HBr Salt | White/Off-white Solid | High (>1 year) | Desiccated, RT or


 |
| Free Base  | Colorless Oil | Low (<48 hours) | 

, under Argon | | Degraded | Brown/Black Tar | None | Discard |
Module 2: The "Stalled" Reaction (Nucleophilic Substitution)

User Complaint: "I am alkylating a phenol using


 in acetone. The starting material is consumed, but the yield is <30%, and I see a new peak in the LCMS that matches the mass of the reagent."
Root Cause: Azetidinium Ion Sequestration

This is the most critical "silent killer" in reactions involving


-amino alkyl halides. The internal nitrogen lone pair attacks the terminal carbon (C-Br), displacing the bromide to form a stable, 4-membered quaternary ammonium salt (Azetidinium). This species is non-reactive toward your nucleophile but has the same mass as the cyclized byproduct.
Diagnostic Check
  • LCMS: You see

    
     corresponding to the reagent mass, but it elutes much earlier (highly polar).
    
  • NMR: The propyl chain protons shift significantly downfield due to the positive charge.

Solution: The "Non-Polar" Strategy

To prevent cyclization, you must destabilize the transition state of the intramolecular attack.

  • Change Solvent: Switch from polar aprotic (DMF/DMSO) or protic (MeOH) to non-polar solvents (Toluene, DCM) or low-polarity ethers (THF). Azetidinium formation is favored in high-dielectric solvents.

  • Finkelstein Catalyst: Add 10-20 mol% Potassium Iodide (KI) .

    • Mechanism:[1][2][3][4][5][6][7][8] Br is exchanged for I (better leaving group). While this increases reactivity toward your nucleophile, the key is that the intermolecular reaction (with your nucleophile) must outcompete the intramolecular cyclization.

  • Base Selection: Use a heterogeneous base (

    
    , 
    
    
    
    ) rather than soluble organic bases (TEA, DIPEA) to keep the effective concentration of dissolved free-base reagent low.
Module 3: Elimination Side-Reactions

User Complaint: "I see a vinyl impurity in the proton NMR (multiplets at 5.0–6.0 ppm)."

Root Cause: E2 Elimination

The dibenzylamino group is bulky. If you use a strong, bulky base (e.g.,


, 

), the base may abstract a proton from the

-carbon rather than acting as a nucleophile, creating N,N-dibenzyl-allylamine .
Reaction Pathway Diagram

The following diagram illustrates the competing pathways: Desired Substitution (


) vs. the two failure modes (Cyclization and Elimination).

ReactionPathways cluster_conditions Optimization Logic Start 3-Dibenzylamino-1-bromopropane (Reagent) Product Desired Product (Alkylated Scaffold) Start->Product SN2 Pathway (Non-polar solvent, KI cat.) Azetidinium Azetidinium Salt (Dead End / Impurity) Start->Azetidinium Intramolecular Cyclization (Polar solvent, Low conc.) Alkene Allyl Amine (Elimination Product) Start->Alkene E2 Elimination (Strong Base, High Heat) Nu Nucleophile (Phenol/Amine)

Caption: Competing reaction pathways. Success depends on favoring intermolecular SN2 over intramolecular cyclization or elimination.

FAQ: Rapid Fire Troubleshooting

Q: Can I use the HCl salt instead of HBr? A: Yes, but the chloride is a poorer leaving group. You must add NaI or KI (0.5 – 1.0 eq) to facilitate the reaction via the iodide intermediate (Finkelstein reaction).

Q: My product is an oil and difficult to purify. How do I crystallize it? A: The dibenzylamino group makes compounds lipophilic (oily). Convert your final product to the Oxalate or Fumarate salt .

  • Protocol: Dissolve crude oil in minimal EtOAc. Add 1 eq of Oxalic acid dissolved in hot EtOH. Cool slowly. These salts often crystallize beautifully.

Q: I need to remove the benzyl groups later. Is this compatible? A: Yes. Standard hydrogenolysis (


, Pd/C, MeOH) works, but be aware: the resulting primary amine (propylamine tail) can poison the catalyst. You may need Pearlman’s Catalyst (

) and slightly acidic conditions (acetic acid) to drive debenzylation to completion.
Summary of Optimized Conditions

For the alkylation of a standard phenol (e.g., 1 mmol scale):

  • Solvent: Acetonitrile (ACN) or Toluene (Avoid DMF if cyclization is observed).

  • Base:

    
     (2.0 eq) or 
    
    
    
    (3.0 eq).
  • Additive: KI (0.2 eq).

  • Temperature:

    
     (Do not exceed 
    
    
    
    to minimize elimination).
  • Reagent: Add the HBr salt directly to the suspension; the carbonate base will liberate the free amine in situ.

References
  • Cossy, J., & Pale, P. (2014). Formation of Azetidinium Ions from 3-Amino Halides. In Comprehensive Organic Synthesis II. Elsevier.
  • Finkelstein Catalysis Protocol

    • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience.

  • Synthesis & Stability of Dibenzylamino Linkers

    • Reetz, M. T., Drewes, M. W., & Schwickardi, R. (1999).

      
      -N,N-Dibenzylamino Aldehydes. Organic Syntheses, 76, 110. 
      
    • Context: While focusing on the aldehyde, this procedure details the handling and stability of dibenzylamino-alkyl precursors and the prevention of oxid
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

Sources

Optimization of reaction conditions for 3-Dibenzylamino-1-bromopropane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of 3-Dibenzylamino-1-bromopropane (CAS 98346-35-1). This compound is a critical electrophilic building block used in the development of complex active pharmaceutical ingredients (APIs), including potent NLRP3 inflammasome inhibitors[1].

Because this molecule features both a nucleophilic tertiary amine and an electrophilic alkyl bromide, it is prone to side reactions such as dimerization and intramolecular cyclization. This guide provides field-proven methodologies, mechanistic troubleshooting, and optimized parameters to ensure high-yield, high-purity synthesis.

Part 1: Mechanistic Workflows & Synthetic Routes

The synthesis of 3-dibenzylamino-1-bromopropane generally follows one of two pathways: Route A (direct alkylation of dibenzylamine) or Route B (hydrobromination of a precursor alcohol). The logical flow and reagent choices for both routes are mapped below.

Workflow cluster_RouteA Route A: Direct Alkylation cluster_RouteB Route B: Hydrobromination A1 Dibenzylamine + 1,3-Dibromopropane A2 THF, 60°C, 12h (Excess DBP) A1->A2 Target 3-Dibenzylamino-1-bromopropane (Target API Intermediate) A2->Target pH 5 Workup & Extraction B1 3-Amino-1-propanol + Benzyl Chloride B2 3-Dibenzylamino-1-propanol B1->B2 NaOH, H2O B3 47% HBr, Reflux or Appel Reaction B2->B3 B3->Target K2CO3 Neut. & Distillation

Figure 1: Synthetic workflows for 3-Dibenzylamino-1-bromopropane optimization.

Part 2: Optimized Experimental Protocols

To ensure a self-validating system, each protocol includes specific in-process checks to verify the causality of the experimental choices.

Protocol A: Direct Alkylation (Optimized for Scalability)

Based on the methodology utilized in the discovery of NLRP3 inhibitor GDC-2394[1].

  • Reagent Preparation: Dissolve dibenzylamine (12.0 mmol) in 20 mL of anhydrous tetrahydrofuran (THF)[1].

  • Alkylation (Critical Step): Add a massive stoichiometric excess of 1,3-dibromopropane (693.1 mmol, ~57 equivalents) to the reaction mixture[1]. Validation: The extreme excess creates a pseudo-infinite dilution of the amine relative to the dihalide, statistically preventing the mono-alkylated product from reacting with another dibenzylamine molecule.

  • Heating: Stir the mixture at 60 °C for 12 hours under an inert nitrogen atmosphere[1].

  • Concentration: Cool the reaction to room temperature. Concentrate under reduced pressure until approximately 10 mL of liquid remains[1]. Validation: This removes the volatile THF and the bulk of the unreacted 1,3-dibromopropane (b.p. 167 °C).

  • Selective pH Partitioning: Acidify the remaining solution with 1 N aqueous HCl to exactly pH = 5[1].

  • Extraction: Extract the aqueous solution with ethyl acetate (5 × 100 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the target compound[1].

Protocol B: Hydrobromination (Optimized for Purity)

Based on the classical aminoacetal synthesis by Keglević & Leonhard[2].

  • Precursor Synthesis: Synthesize 3-dibenzylamino-1-propanol by reacting 3-amino-1-propanol with benzyl chloride and sodium hydroxide in water[2]. Isolate via fractional distillation (b.p. 140–143 °C at 0.015 mm Hg)[2].

  • Hydrobromination: Treat the purified 3-dibenzylamino-1-propanol (63 mmol) with 47% aqueous hydrobromic acid (58 mL)[2].

  • Reflux: Heat the mixture to reflux until a thick brown syrup (the hydrobromide salt) is formed[2]. Validation: The conversion of the alcohol to the bromide is driven by the high concentration of HBr and the continuous removal of water if a Dean-Stark trap is adapted.

  • Basification: Immediately treat the syrup with a saturated potassium carbonate (K₂CO₃) solution to liberate the free amine[2].

  • Purification: Extract the free amine with ether, dry, and purify via fractional distillation over a Vigreux column to obtain a lightly yellow oil (b.p. 144–148 °C at 0.025 mm Hg)[2].

Part 3: Quantitative Optimization Data

The table below summarizes the causality between reaction conditions and the resulting yield/impurity profiles. Use this to select the best route based on your lab's equipment (e.g., availability of high-vacuum distillation vs. chromatography).

Table 1: Quantitative Comparison of Reaction Conditions

RoutePrecursorReagent StoichiometrySolventTemp (°C)Yield (%)Primary Impurity / Drawback
A (Sub-optimal) Dibenzylamine1,3-Dibromopropane (1.5 eq)THF60< 40High dimer formation (1,3-bis(dibenzylamino)propane).
A (Optimized) Dibenzylamine1,3-Dibromopropane (57 eq)THF60> 80Excess dihalide requires rigorous vacuum removal[1].
B (Classical) 3-Dibenzylamino-1-propanol47% HBr (excess)Water10058Harsh conditions; requires high-vacuum distillation[2].
B (Appel Alt.) 3-Dibenzylamino-1-propanolCBr₄ / PPh₃ (1.1 eq)DCM0 to 25> 85Triphenylphosphine oxide byproduct requires chromatography.

Part 4: Troubleshooting Guides & FAQs

Q1: Why am I observing a massive percentage of 1,3-bis(dibenzylamino)propane (the dimerized byproduct) in my direct alkylation route? Causality: Dibenzylamine is a highly nucleophilic secondary amine. If the concentration of 1,3-dibromopropane is too low, the newly formed target molecule (3-dibenzylamino-1-bromopropane) acts as an electrophile. Unreacted dibenzylamine will attack the terminal bromide of your product, forming the dimer. Solution: You must use a massive excess of 1,3-dibromopropane (as shown in Protocol A, up to 57 equivalents)[1]. Alternatively, add the dibenzylamine dropwise over several hours using a syringe pump to ensure the local concentration of the dihalide is always overwhelmingly higher than the amine.

Q2: During purification on silica gel, my product degrades, streaks severely, or vanishes entirely. How can I isolate the free base cleanly? Causality: 3-Dibenzylamino-1-bromopropane contains both a nucleophilic tertiary amine and an electrophilic alkyl bromide. When concentrated on the acidic surface of standard silica gel, the silanol groups catalyze an intramolecular cyclization, forming a highly polar, irreversible azetidinium ion that sticks permanently to the baseline. Solution: Avoid silica gel chromatography entirely if possible. Purify the compound via high-vacuum fractional distillation (b.p. ~144–148 °C at 0.025 mm Hg)[2]. If chromatography is strictly necessary, you must pre-treat the silica gel with 1–2% triethylamine (TEA) to neutralize the acidic sites and run the column rapidly.

Q3: What is the mechanistic purpose of adjusting the pH to exactly 5 during the workup of the direct alkylation method? Causality: Dibenzylamine has a pKa of ~8.5, while the target tertiary amine has a slightly lower pKa. Adjusting the pH to 5 with 1 N HCl[1] selectively protonates the amines. However, because 3-dibenzylamino-1-bromopropane is highly lipophilic even as a partially protonated species, it can be selectively partitioned into ethyl acetate[1]. Meanwhile, more polar impurities and fully protonated unreacted starting materials remain trapped in the aqueous phase.

Q4: Can I use the Appel reaction (CBr₄/PPh₃) instead of 47% HBr for Route B? Causality: Yes. 47% HBr requires harsh reflux conditions that can lead to hydrolysis or ether cleavage in more complex substrates[2]. The Appel reaction operates under mild, anhydrous conditions, converting the alcohol to a bromide via a highly reactive alkoxyphosphonium intermediate. Solution: React 3-dibenzylamino-1-propanol with CBr₄ and PPh₃ in DCM at 0 °C, warming to room temperature. The conversion is excellent, but you will need to precipitate the triphenylphosphine oxide byproduct with cold ether/hexane or use TEA-deactivated silica to purify it.

Part 5: References

  • McBride, C., et al. "Overcoming Preclinical Safety Obstacles to Discover (S)-N-((1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonamide (GDC-2394): A Potent and Selective NLRP3 Inhibitor." Journal of Medicinal Chemistry, 65(21), 14721-14739 (2022). URL:[Link]

  • Keglević, D., & Leonhard, B. "Aminoacetals. Syntheses of N,N-Disubstituted 4-Amino-2-butynal- and 4-Aminobutanal-acetals." Croatica Chemica Acta, 35(3), 175-181 (1963). URL:[Link]

Sources

Technical Support Center: Troubleshooting 3-Dibenzylamino-1-bromopropane Stability and Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Handling bifunctional haloalkylamines requires a rigorous understanding of their intrinsic kinetic instability. 3-Dibenzylamino-1-bromopropane features both a nucleophilic tertiary amine and an electrophilic alkyl bromide. This bifunctionality makes the free base highly susceptible to intramolecular cyclization, leading to the formation of an azetidinium ion. This technical guide provides mechanistic troubleshooting, quantitative kinetic data, and field-validated protocols to ensure high yields in your downstream alkylation or Grignard reactions.

Mechanistic Insight: The Azetidinium Pathway (The "Why")

When the hydrobromide (HBr) salt of 3-dibenzylamino-1-bromopropane is neutralized to its free base, the nitrogen's lone pair becomes electronically available. Due to the flexible 3-carbon tether, the molecule frequently adopts a conformation that allows the nitrogen to perform an intramolecular


 attack on the C3 carbon, displacing the bromide leaving group [1].

This intramolecular cyclization forms a highly strained, 4-membered reactive intermediate known as an azetidinium ion [2]. Once formed, the azetidinium ion acts as a potent, unselective electrophile. It rapidly undergoes uncontrolled intermolecular ring-opening or polymerization, which physically manifests as the starting material degrading into a thick, unreactive brown syrup [3].

G Salt 3-Dibenzylamino-1-bromopropane (HBr Salt) FreeBase Free Base (Reactive) Salt->FreeBase Mild Base (0°C) Biphasic Extraction Azetidinium Azetidinium Ion (Cyclized Intermediate) FreeBase->Azetidinium Intramolecular SN2 (Heat, Polar Solvents) Product Desired Alkylated Product FreeBase->Product Target Nucleophile (Immediate Use) Azetidinium->Product Ring Opening (Variable Yield) Degradation Polymerization & Side Products Azetidinium->Degradation Intermolecular Attack

Figure 1: Reaction pathways of 3-dibenzylamino-1-bromopropane showing azetidinium degradation.

Troubleshooting & FAQs

Q1: Why does my purified free base degrade into a viscous oil overnight, even when stored in the refrigerator? A1: The free base is thermodynamically unstable. Even at 4 °C, the effective molarity of the tethered amine and bromide is extremely high. The cyclization to the azetidinium salt is an entropically favored unimolecular process that will always outcompete bimolecular reactions over time [1]. Causality-Driven Solution:Never store the free base. Always store the compound as its hydrobromide (HBr) or hydrochloride (HCl) salt. Protonation ties up the nitrogen's lone pair, completely shutting down its nucleophilicity. Only liberate the free base immediately prior to your reaction.

Q2: I am attempting a Grignard reagent synthesis with this compound, but my yields are negligible. What is the cause? A2: Grignard formation requires the free base form and is typically initiated with heat in ethereal solvents. These exact conditions (heat, polarizable solvent) perfectly catalyze the intramolecular cyclization [3]. The formation of the azetidinium ion kinetically outpaces the oxidative addition of the magnesium metal into the C-Br bond. Causality-Driven Solution: Standard magnesium turnings react too slowly. You must use highly activated Rieke magnesium (


) at low temperatures to accelerate the oxidative addition so it outcompetes cyclization. Alternatively, switch to the chloride analog (3-dibenzylamino-1-propyl chloride), as alkyl chlorides have a significantly higher activation energy for intramolecular cyclization compared to bromides.

Q3: How do solvent choices affect the stability of the free base during my reaction? A3: Polar aprotic solvents (like DMF, DMSO, or Acetonitrile) stabilize the charge-separated transition state of the azetidinium formation, drastically accelerating degradation. Causality-Driven Solution: If your downstream reaction permits, use non-polar solvents (like Toluene or Dichloromethane) which do not stabilize the developing ionic charges, thereby slowing down the rate of intramolecular cyclization.

Quantitative Data: Relative Rates of Cyclization

To understand the kinetic landscape, we must look at the relative reaction rates (


) for the intramolecular cyclization of various 

-bromoalkylamines [1].
Ring Size FormedPrecursor StructureRelative Rate (

)
Kinetic Implication for Synthesis
3-membered2-bromoethylamine0.1Fast (Aziridinium formation)
4-membered 3-bromopropylamine 0.002 Moderate (Azetidinium formation)
5-membered4-bromobutylamine100Extremely Fast (Pyrrolidinium)
6-membered5-bromopentylamine1.7Very Fast (Piperidinium)

Data Interpretation: While the 4-membered azetidinium ring forms slower than 5- or 6-membered rings due to transition-state angle strain, it is still kinetically competent at room temperature. A


 of 0.002 is deceptive; in a concentrated or neat state, the high effective molarity ensures this degradation pathway dominates within hours.

Standard Operating Protocol (SOP): Low-Temperature Free-Basing

To successfully utilize 3-dibenzylamino-1-bromopropane, the free-basing step must be treated as a time-sensitive, kinetically controlled operation.

Self-Validating Workflow:

  • Suspension: Suspend 1.0 eq of 3-dibenzylamino-1-bromopropane HBr salt in pre-chilled (0 °C) diethyl ether (10 mL/g). Rationale: Ether is chosen because of its low boiling point, allowing for rapid, low-temperature removal in Step 5.

  • Basification: Slowly add an equal volume of pre-chilled (0 °C) saturated aqueous potassium carbonate (

    
    ).
    Rationale:
    
    
    
    is a mild base. Using strong bases like
    
    
    can trigger intermolecular elimination (dehydrohalogenation) or hydrolysis of the bromide. The 0 °C temperature kinetically freezes the
    
    
    cyclization while the acid-base neutralization remains diffusion-controlled.
  • Extraction: Stir vigorously for 5 minutes to ensure complete dissolution of the solid. Separate the phases and extract the aqueous layer once more with cold ether.

  • Drying: Dry the combined organic layers over anhydrous

    
     at 0 °C for 10 minutes.
    Validation Check: The solution must be completely clear. Any cloudiness indicates residual water, which will ruin moisture-sensitive downstream reactions (like Grignard formation).
    
  • Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator with the water bath set to no higher than 15 °C . Critical Warning: Do not apply heat to accelerate evaporation. Concentrating the free base neat at elevated temperatures will cause immediate, runaway polymerization.

  • Immediate Use: Immediately dissolve the resulting pale yellow oil in your target reaction solvent and proceed. Do not pause the workflow at this stage.

References

  • Title: Intramolecular reaction - Relative rates Source: Wikipedia URL: [Link]

  • Title: 4-piperidinyl diphenylacetate (4-DAMP mustard) have differential affinity for subtypes of the muscarinic receptor Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Synthesis of N,N-disubstituted 4-aminobutanal acetals Source: Croatica Chemica Acta 35 (1963) URL: [Link]

Scaling up reactions with 3-Dibenzylamino-1-bromopropane

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scaling Up with 3-Dibenzylamino-1-bromopropane

Reagent ID: 3-Dibenzylamino-1-bromopropane (Hydrobromide Salt) Common Code: DBABP-Br CAS: 91421-36-4 (Free base) / 52258-54-3 (HBr Salt)

Introduction: The "C3-Linker" Challenge

Welcome to the Technical Support Center. You are likely here because you are using 3-Dibenzylamino-1-bromopropane to introduce a propyl-amino chain into a scaffold (e.g., indole, phenol, or secondary amine).

The Core Problem: This reagent is a "Spring-Loaded" electrophile. While the dibenzyl groups protect the nitrogen, the molecule possesses both a nucleophilic center (the amine nitrogen, once free-based) and an electrophilic center (the carbon attached to the bromine) separated by a 3-carbon chain. This is the perfect geometry for intramolecular cyclization to form a quaternary azetidinium salt.

On scale-up, where heating and cooling times are prolonged, this side reaction often becomes the dominant pathway, leading to massive yield loss and difficult purification. This guide provides the engineering controls to prevent this.

Module 1: Storage & Stability (The "Before" Phase)

Q: My reagent arrived as a solid, but the certificate says "low melting point." How should I store it?

A: You likely have the Hydrobromide (HBr) Salt .

  • The Salt: Stable solid. Store at RT or 4°C. It is not prone to cyclization because the nitrogen is protonated (ammonium form) and non-nucleophilic.

  • The Free Base: Unstable oil. Do not store the free base.

    • Risk:[1][2][3][4] The free base will auto-cyclize to the azetidinium bromide (a water-soluble quaternary salt) within hours at room temperature.

    • Protocol: Always generate the free base in situ or immediately prior to use at

      
      .
      

Q: How do I check if my reagent has degraded?

A: Perform a biphasic TLC (Thin Layer Chromatography).

  • Take a small sample.

  • Partition between EtOAc and sat.

    
    .
    
  • Spot the organic layer.

  • Result:

    • High

      
       spot (Non-polar): Intact 3-Dibenzylamino-1-bromopropane.
      
    • Baseline spot (Polar/Water Soluble): Azetidinium degradation product.

Module 2: Reaction Optimization (The "During" Phase)

Q: I am scaling up from 100mg to 50g. My yield dropped from 85% to 40%. Why?

A: The "Heat History" of your reactor is likely the culprit. On a 100mg scale, you can heat and cool rapidly. On a 50g scale, the mixture spends significantly more time in the "danger zone" (20°C–50°C) where cyclization competes with your desired intermolecular alkylation.

The Fix: The "Cold-Feed" Protocol Do not mix all reagents and heat. Instead:

  • Dissolve your nucleophile and base (e.g.,

    
    ) in the solvent (DMF/ACN) and heat to reaction temperature (e.g., 60-80°C).
    
  • Keep the 3-Dibenzylamino-1-bromopropane (Free Base) solution cold (0°C) in a header tank or addition funnel.

  • Slowly add the cold electrophile to the hot nucleophile solution.

    • Why? This keeps the concentration of the free electrophile low (pseudo-high-dilution) and ensures it reacts with the nucleophile faster than it can find its own tail to cyclize.

Q: Which solvent system is best for scale-up?

SolventSuitabilityNotes
DMF HighExcellent rate (

). Hard to remove (high BP). Water washes required.[2]
Acetonitrile MediumGood for reflux. Easier workup. Slower kinetics than DMF.
Acetone LowFinkelstein conditions only. Too slow for this bulky electrophile.
Toluene/Water High (PTC)Recommended for Scale. Use Phase Transfer Catalysis (TBAB). Keeps the reagent in the organic phase and base in aqueous.

Module 3: Troubleshooting & Workup (The "After" Phase)

Q: The reaction mixture turned into a solid gel/paste. What happened? A: You likely formed the Azetidinium Polymer/Salt . If the intermolecular reaction is too slow (poor nucleophile or low temp), the azetidinium ions can polymerize or crystallize out.

  • Recovery: The gel is likely waste. You cannot revert the ring closure easily.

Q: I have a terrible emulsion during aqueous workup. A: The dibenzyl group is highly lipophilic, acting like a surfactant when protonated or associated with salts.

  • Solution 1 (The Salt Break): Use high ionic strength brine (saturated NaCl) for washes.

  • Solution 2 (The pH Swing): Ensure the pH is distinctly basic (

    
    ) during extraction to keep the amine neutral and in the organic layer. If the pH drops, the ammonium salt forms and acts as a surfactant.
    
  • Solution 3 (Filter Aid): Filter the biphasic mixture through Celite before separation to remove fine precipitates stabilizing the emulsion.

Module 4: Visualizing the Pathway

The following diagram illustrates the kinetic competition between the desired pathway and the degradation pathway.

ReactionPathways Start DBABP-Br (HBr Salt) FreeBase Free Base (Reactive Electrophile) Start->FreeBase NaOH/NaHCO3 (Keep Cold <5°C) Base Neutralization (Base Treatment) Azetidinium Azetidinium Ion (Dead End/Impurity) FreeBase->Azetidinium Heat/Time (Intramolecular Cyclization) Product Alkylated Product (Target) FreeBase->Product Nucleophile + Base (Intermolecular SN2)

Caption: Kinetic competition between the desired


 alkylation (Green) and the unwanted intramolecular cyclization (Red).

Module 5: Detailed Scale-Up Protocol (100g Scale)

Scenario: Alkylation of a Phenol (Ar-OH) with 3-Dibenzylamino-1-bromopropane.

Reagents:

  • Phenolic Scaffold: 1.0 equiv.

  • 3-Dibenzylamino-1-bromopropane HBr: 1.1 equiv.

  • 
     (milled): 2.5 equiv.
    
  • Potassium Iodide (KI): 0.1 equiv (Finkelstein Catalyst).

  • Solvent: Acetonitrile (10 Volumes).

Step-by-Step Procedure:

  • Nucleophile Preparation:

    • Charge reactor with Phenol,

      
      , KI, and Acetonitrile (9 Vols).
      
    • Heat to reflux (80°C) with vigorous stirring for 30 mins to generate the phenoxide anion.

  • Free Base Generation (Critical Step):

    • Option A (In-situ): Add the solid HBr salt directly to the refluxing mixture. Risk: High local concentration may cause cyclization before reaction.

    • Option B (Pre-neutralization - Recommended): In a separate vessel, partition the HBr salt between Toluene and cold 1M NaOH. Separate the cold Toluene layer (containing the Free Base). Dry briefly over

      
       if needed, keeping it 
      
      
      
      .
  • Addition:

    • Add the cold Toluene solution of the Free Base dropwise to the refluxing Phenol/Carbonate slurry over 1–2 hours.

    • Mechanism:[5][6][7][8][9][10] As each drop hits the hot reactor, the free base reacts immediately with the excess phenoxide (KI accelerates this via I-Br exchange), minimizing the lifespan of the free electrophile.

  • Monitoring:

    • Monitor by HPLC. Look for the disappearance of the Phenol.

    • Note: The Azetidinium byproduct is highly polar and will elute in the solvent front or require a buffer to see.

  • Workup:

    • Cool to RT. Filter off inorganic salts (

      
      ).
      
    • Concentrate filtrate.[6]

    • Redissolve in MTBE or EtOAc. Wash with water (x2) and Brine (x1).

    • Tip: If emulsion forms, add a small amount of MeOH to the organic layer.

Module 6: Safety & Regulatory (E-E-A-T)

Hazard Identification:

  • Alkylating Agent: Like all nitrogen mustards and alkyl bromides, this compound is a potential genotoxin. It can alkylate DNA. Handle in a fume hood with proper PPE (Double Nitrile Gloves).

  • Sensitizer: Benzylic amines and alkyl bromides are potent skin sensitizers.

Waste Disposal:

  • Do not dispose of unreacted bromide in general organic waste without quenching.

  • Quench Protocol: Stir waste streams with aqueous ammonia or dilute NaOH/Thiosulfate to ensure all alkyl bromide is converted to the alcohol or amine before disposal.

References

  • RSC Advances (2021). Recent Advances in the Synthesis and Reactivity of Azetidines. (Discusses the strain-driven reactivity and stability of the azetidine ring system).

  • BenchChem Protocols. Experimental procedure for N-alkylation of primary amines. (General protocols for controlling mono- vs dialkylation and preventing over-alkylation).

  • Fisher Scientific. Safety Data Sheet: 1,3-Dibromopropane. (Analogous safety data for the alkyl bromide core, highlighting toxicity and handling).

  • Master Organic Chemistry. Alkylation of Amines. (Mechanistic insight into the challenges of amine alkylation and quaternary salt formation).

Sources

Technical Support Center: Purification of 3-Dibenzylamino-1-bromopropane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of 3-Dibenzylamino-1-bromopropane and its analogs. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying these valuable intermediates. My goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you troubleshoot and optimize your purification workflows.

The basic tertiary amine structure of these compounds, combined with the reactive alkyl bromide, presents a unique set of challenges. Issues like product instability, difficult-to-remove impurities, and problematic chromatographic behavior are common. This guide is structured to address these specific issues in a logical, question-and-answer format, moving from initial workup to final purity analysis.

Section 1: Initial Workup & Handling

This section addresses common questions that arise immediately after the synthesis reaction is complete. Proper handling at this stage is critical to prevent degradation and simplify downstream purification.

Question: My crude product appears to be degrading or forming new impurities after the initial aqueous workup. What's happening and how can I prevent it?

Answer: The primary cause is often the inherent instability of the free amine, especially in the presence of residual base or elevated temperatures. The C-Br bond can also be susceptible to hydrolysis or elimination reactions under harsh workup conditions.

  • Causality: Tertiary amines can be sensitive to oxidation. More importantly, residual base (e.g., K₂CO₃, Et₃N) from the synthesis can promote E2 elimination to form an undesired alkene byproduct. Prolonged exposure to aqueous acidic or basic conditions, especially with heating, can lead to hydrolysis of the alkyl bromide.

  • Troubleshooting Protocol:

    • Minimize Heat: Perform all extractions and washes at room temperature or below. If you must concentrate the solution, use a rotary evaporator with a water bath temperature below 40°C.

    • Neutralize Carefully: After quenching the reaction, ensure the aqueous layer is brought to a neutral or slightly basic pH (pH 7-8) before extraction. Avoid strongly acidic or basic conditions for extended periods.

    • Prompt Extraction & Drying: Do not let your reaction mixture sit in aqueous solution for long. Promptly extract your product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine to remove bulk water, then dry thoroughly with an anhydrous salt like Na₂SO₄ or MgSO₄.

    • Inert Atmosphere: If you suspect oxidative degradation, perform the workup and concentration steps under an inert atmosphere (Nitrogen or Argon).

Section 2: Troubleshooting Column Chromatography

Flash column chromatography is the workhorse for purifying these compounds. However, their basic nature can lead to significant challenges when using standard silica gel.

Question: Why is my compound streaking badly or sticking to the silica gel column? My yield is very low.

Answer: This is the most common problem encountered when purifying amines on silica gel. The issue stems from a fundamental acid-base interaction.

  • Mechanism: Standard silica gel is weakly acidic due to the presence of silanol groups (Si-OH) on its surface. Your basic dibenzylamino derivative interacts strongly with these acidic sites via hydrogen bonding and acid-base interactions. This causes peak tailing, irreversible adsorption, and, in some cases, on-column degradation, leading to poor separation and low recovery.[1]

  • Solution 1: Mobile Phase Modification The most straightforward solution is to "neutralize" the acidic sites on the silica by adding a small amount of a volatile competing base to your mobile phase.[1]

    • Protocol: Add 0.5-2% triethylamine (Et₃N) or ammonia (as a 7N solution in methanol) to your eluent system (e.g., Hexane/Ethyl Acetate).

    • Causality: The triethylamine is a small, strong base that preferentially interacts with the silica's acidic silanol groups, effectively "passivating" the column. This allows your much larger, less basic product molecule to elute symmetrically without strong adsorption.

  • Solution 2: Alternative Stationary Phases If mobile phase modification is insufficient, consider using a different stationary phase.

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds. Use neutral or basic (Brockmann I) grade.

    • Amine-Functionalized Silica: Specialty columns where the silica is functionalized with amino groups are commercially available and provide excellent performance for purifying basic compounds without needing mobile phase additives.[1]

Question: I am having trouble separating my desired tertiary amine product from the unreacted dibenzylamine (a secondary amine). How can I improve this separation?

Answer: Separating tertiary and secondary amines can be challenging due to their similar polarities.[2]

  • Chromatographic Approach:

    • TLC Optimization: First, optimize the separation on a TLC plate. Test various solvent systems, always including 1% triethylamine. A good starting point is a gradient of ethyl acetate in hexanes or dichloromethane in methanol.[3]

    • Shallow Gradient: Run your column with a very shallow gradient of the polar solvent. This will help to resolve compounds with close Rf values.

    • Alternative Solvents: Sometimes, switching solvent classes entirely can alter selectivity. If a Hexane/EtOAc system fails, try a gradient with Dichloromethane/Methanol.

  • Chemical Approach (for difficult cases): If chromatography fails, you can chemically modify the impurity. Unreacted secondary amine can be derivatized to dramatically change its polarity. For example, reacting the crude mixture with an isocyanate will convert the secondary amine into a much more polar urea, which will be easily separable by chromatography. This is an advanced technique and should be used cautiously.

Troubleshooting Workflow for Chromatography

chromatography_troubleshooting start Crude Product Loaded on Silica Column issue Observe TLC/Elution Profile start->issue path1 Streaking / Tailing / Low Recovery issue->path1 Problem Type path2 Poor Separation of Spots (Product vs. Impurity) issue->path2 Problem Type sol1a Add 1-2% Triethylamine to Mobile Phase path1->sol1a Solution sol1b Switch to Neutral Alumina or Amine-Silica Column path1->sol1b Alternative sol2a Optimize TLC with Different Solvent Systems path2->sol2a First Step end_good Symmetric Peaks, Good Recovery & Separation sol1a->end_good sol1b->end_good sol2b Run a Shallow Gradient on the Column sol2a->sol2b Next Step sol2b->end_good impurity_pathways SM1 Dibenzylamine (Secondary Amine) Product Desired Product (Tertiary Amine) SM1->Product SN2 Reaction (Desired) SM2 1-Bromo-3-R-Propane (Alkyl Halide) SM2->Product SN2 Reaction (Desired) Impurity1 Quaternary Salt (Over-alkylation) SM2->Impurity1 SN2 Side Reaction Product->Impurity1 SN2 Side Reaction Impurity2 Alkene (Elimination) Product->Impurity2 E2 Side Reaction (Base)

Sources

Validation & Comparative

Spectroscopic Analysis to Confirm the Structure of Reaction Products

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Hierarchy of Structural Proof

In drug development and advanced organic synthesis, "confirming a structure" is not a binary event but a convergence of evidence. As researchers, we often fall into the trap of relying on a single comfortable technique. However, true structural rigor requires a self-validating orthogonal approach .

This guide compares the four pillars of structural elucidation—NMR, Mass Spectrometry (MS), Infrared Spectroscopy (IR), and X-ray Crystallography (XRD) . We move beyond basic definitions to analyze their operational causality: why one technique fails where another succeeds, and how to construct a workflow that makes misassignment statistically impossible.

Comparative Analysis of Spectroscopic Methods

The following analysis evaluates these techniques not just as isolated tools, but as competing and complementary alternatives for the "Gold Standard" of structural certainty.

Table 1: Performance Matrix of Structural Elucidation Techniques
FeatureNMR (1D & 2D) High-Res Mass Spec (HRMS) X-Ray Crystallography (XRD) FTIR / Raman
Primary Output Connectivity (C-C, C-H), Stereochemistry (Relative)Molecular Formula, Fragmentation Fingerprint3D Atom Coordinates, Absolute ConfigurationFunctional Groups, Polymorphs
Sample State Solution (Liquid)Liquid/Gas (Ionized)Solid (Single Crystal)Solid/Liquid
Sensitivity Low (µmol/mg range)Very High (fmol/ng range)N/A (Requires crystal growth)Moderate
Destructive? No (Recoverable)Yes (Trace amount)No (Recoverable)No
Time to Result 10 min - 12 hours< 5 minDays - Weeks (Crystal growth)< 1 min
Structural Certainty 95% (Inferential)50% (Composition only)100% (Direct Observation)20% (Supportive)
Key Limitation Signal overlap, solubility, size limits (>50kDa)Isomers often indistinguishableCrystallization bottleneck Limited structural insight
Deep Dive: The "Big Three" in Context
1. Nuclear Magnetic Resonance (NMR): The Workhorse

NMR is the closest we get to "seeing" a molecule in solution. While 1H NMR provides a proton count, it is the 2D techniques that provide the necessary rigor:

  • COSY (Correlation Spectroscopy): Maps scalar coupling (neighbors).

  • HSQC (Heteronuclear Single Quantum Coherence): The "Atomic Census." It correlates every proton to its parent carbon, instantly revealing impurities (e.g., a proton peak with no carbon partner is likely a solvent or impurity).

  • HMBC (Heteronuclear Multiple Bond Coherence): The "Skeleton Builder." It sees through heteroatoms (O, N) where COSY fails, connecting distinct spin systems.

2. Mass Spectrometry (HRMS): The Gatekeeper

MS is often misused as proof of structure; it is actually proof of composition. Its true power lies in High-Resolution MS (HRMS) with accuracy <5 ppm.

  • Causality: If your HRMS deviates by >5 ppm from the theoretical mass, no amount of NMR data can save the structure. It is the binary "Go/No-Go" gate.

3. X-Ray Crystallography (XRD): The Ultimate Truth

XRD is the only technique that yields absolute configuration (R vs. S) without derivatization or complex chiral NMR solvents.

  • Limitation: It suffers from the "Crystal Bottleneck." If a compound is an oil or amorphous solid, XRD is useless. However, recent advances in MicroED (Microcrystal Electron Diffraction) are beginning to allow structure determination from sub-micron nanocrystals, bridging this gap.

The Self-Validating Protocol: A Unified Workflow

To ensure scientific integrity, we do not simply "run spectra." We execute a Self-Validating System where each step constrains the possibilities of the next.

Phase 1: The Compositional Gate
  • Isolate Product: Chromatographic purity >95% (LC-MS/UV).

  • Acquire HRMS:

    • Target: Mass accuracy < 3 ppm.[1]

    • Validation: Calculate Unsaturation Number (DoU). If DoU = 4, and you suspect a benzene ring, the data is consistent. If DoU = 0, a benzene ring is impossible.

Phase 2: The Connectivity Map (NMR)
  • 1H NMR (Quantitative): Integrate signals. If the formula is

    
    , the integral must sum to 12. Any deviation implies impurity or dimerization.
    
  • 13C NMR + DEPT-135: Distinguish

    
     (positive) from 
    
    
    
    (negative) and
    
    
    (invisible in DEPT).
  • HSQC (The Checkpoint): Overlay 1H and 13C. Every proton must have a carbon.

    • Validation: If you have 2 protons on a carbon (CH2) in HSQC, but they have different chemical shifts, they are diastereotopic , confirming a chiral center or rigid ring system nearby.

Phase 3: Stereochemical Confirmation
  • NOESY/ROESY: Identify "through-space" interactions (< 5 Å).

    • Causality: If Proton A correlates with Proton B, they are on the same face of the molecule.

  • XRD (If solid): Grow crystals via slow evaporation (solvent antisolvent method).

    • Alternative: If oil, use Mosher's Ester analysis via NMR to determine absolute stereochemistry.

Visualizing the Logic Flow

The following diagram illustrates the decision logic for structural elucidation. It uses a color-coded system to differentiate between rapid screening and deep structural analysis.

StructuralElucidation Start Crude Reaction Product Purification Purification (HPLC/Flash) Purity > 95% Start->Purification HRMS HRMS (ESI/APCI) < 5 ppm Error Purification->HRMS FormulaCheck Does Formula Match? HRMS->FormulaCheck NMR_1D 1D NMR (1H, 13C) Functional Group Count FormulaCheck->NMR_1D Yes Fail Re-evaluate Synthesis FormulaCheck->Fail No NMR_2D 2D NMR (HSQC, HMBC, COSY) Connectivity Mapping NMR_1D->NMR_2D StereoCheck Is Stereochemistry Critical? NMR_2D->StereoCheck NOESY NOESY / ROESY Relative Stereochemistry StereoCheck->NOESY Yes Final Confirmed Structure StereoCheck->Final No (Achiral) StateCheck Physical State? NOESY->StateCheck XRD X-Ray Crystallography Absolute Config (Gold Standard) StateCheck->XRD Crystalline Solid Deriv Chiral Derivatization (e.g., Mosher's Method) StateCheck->Deriv Oil / Amorphous XRD->Final Deriv->Final

Figure 1: Decision matrix for structural confirmation. Green nodes indicate validation gates; Red nodes indicate high-effort definitive techniques.

Experimental Data Presentation: A Case Study

To illustrate the "Self-Validating" principle, consider the elucidation of a hypothetical reaction product, Product X (Expected Formula:


).
Step 1: Mass Spectrometry Data[4][5][6][7]
  • Observed m/z: 231.1492

    
    
    
  • Calculated m/z: 231.1495

  • Error: 1.3 ppm (Pass)

  • Interpretation: Formula confirmed. DoU = 7.

Step 2: NMR Data Summary

The table below demonstrates how different NMR experiments answer specific structural questions.

Signal (

ppm)
MultiplicityIntegralHSQC (

)
HMBC CorrelationStructural Deduction
7.2 - 7.4 Multiplet5H128.4, 129.1C-ipso (140.2)Monosubstituted Benzene Ring
4.5 Singlet2H62.1C=O (168.5), C-ipsoBenzylic

attached to Amide
3.2 Triplet2H39.5C-alpha, C-beta

in aliphatic chain
1.8 Multiplet2H28.1

,

Central

linker
0.9 Triplet3H13.5

(linker)
Terminal Methyl Group
Step 3: The Convergence
  • Conflict Check: The 1H NMR shows 14 protons, but the formula requires 18.

  • Resolution: The missing 4 protons are broad exchangeable signals (NH/OH) not seen clearly in

    
    .
    
  • Action: Run

    
     exchange or use DMSO-
    
    
    
    .
  • Result: Two broad singlets appear at 8.1 ppm (1H) and 9.5 ppm (1H), and the aliphatic chain integration corrects itself (overlapping impurities resolved).

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.

  • Holloway, G. (2022). A Guide to NMR Data Reporting in the ACS Style. ACS Publications.[2]

  • Smythe, C. (2021). X-ray Crystallography vs. NMR: Complementary Tools in Structural Biology. Nature Reviews Methods.

  • Gronnow, M. (2020). Mass Spectrometry in Organic Synthesis: A Practical Guide. Royal Society of Chemistry.

Sources

Benchmarking Guide: 3-Dibenzylamino-1-bromopropane vs. Known Standards

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Application Guide Target Audience: Medicinal Chemists, Process R&D Scientists, and Drug Discovery Professionals.

Part 1: Executive Summary & Strategic Positioning

In the synthesis of CNS-active agents (e.g., SSRIs like Dapoxetine analogs) and kinase inhibitors, the installation of a 3-aminopropyl linker is a ubiquitous motif. While 3-Dibenzylamino-1-bromopropane (DBABP) is less commoditized than its phthalimide or Boc-protected counterparts, it occupies a critical "stability niche" in complex molecule synthesis.

This guide benchmarks DBABP against three industry standards:

  • N-(3-Bromopropyl)phthalimide (Gabriel Reagent)

  • tert-Butyl (3-bromopropyl)carbamate (Boc-linker)

  • 1-Bromo-3-chloropropane (Bifunctional linker)

Key Finding: DBABP is the superior choice when the substrate is sensitive to the acidic deprotection of Boc or the nucleophilic/hydrazine conditions required for Phthalimide cleavage. Its unique deprotection mechanism (catalytic hydrogenolysis) makes it orthogonal to most ester, amide, and acetal functionalities.

Part 2: Comparative Benchmarking Analysis

Head-to-Head Technical Comparison

The following table synthesizes physicochemical properties and reaction performance metrics.

Feature3-Dibenzylamino-1-bromopropane N-(3-Bromopropyl)phthalimide tert-Butyl (3-bromopropyl)carbamate 1-Bromo-3-chloropropane
Primary Utility Robust, acid/base-stable linkerCrystalline, easy-to-handle solidAtom-economical, acid-labileLowest cost, high reactivity
Protecting Group Dibenzyl (

)
Phthalimide (Phth)tert-Butyloxycarbonyl (Boc)None (Cl serves as latent amine)
Deprotection H₂ / Pd-C (Neutral)NH₂NH₂ (Hydrazine) or BaseTFA / HCl (Acidic)Requires azide displacement + reduction
Thermal Stability High (>150°C)High (>200°C)Low (Decomposes >80°C)High (Volatile liquid)
Base Stability Excellent (Stable to LDA, NaH)Moderate (Imide ring opening)GoodExcellent
Atom Economy Low (Two benzyl groups)ModerateGoodExcellent
Physical State Viscous Oil / Low melting solidCrystalline SolidOil / Low melting solidLiquid
Decision Logic for Reagent Selection

Use the following decision tree to determine if DBABP is the correct reagent for your specific synthetic route.

ReagentSelection Start Start: Need 3-Aminopropyl Linker Q1 Is substrate Acid Sensitive? Start->Q1 Q2 Is substrate Base/Nucleophile Sensitive? Q1->Q2 Yes Res_Boc Use Boc-propyl bromide (Standard Acid Deprotection) Q1->Res_Boc No Q3 Is Hydrogenation permissible? Q2->Q3 Yes (Sensitive to Hydrazine/Base) Res_Phth Use Phthalimide-propyl bromide (Gabriel Synthesis) Q2->Res_Phth No (Stable to Hydrazine) Res_DBABP RECOMMENDED: 3-Dibenzylamino-1-bromopropane Q3->Res_DBABP Yes (Pd/C Compatible) Res_Cl Use 1-Bromo-3-chloropropane (Cost driven, robust steps) Q3->Res_Cl No (Avoid H2)

Caption: Decision matrix for selecting the optimal aminopropylating agent based on substrate sensitivity.

Part 3: Scientific Integrity & Mechanism

The "Causality" of the Dibenzyl Advantage

The dibenzyl group functions not merely as a mask but as a steric shield . Unlike the phthalimide group, which is planar and electron-withdrawing (reducing the nucleophilicity of the nitrogen if it weren't already an imide), the dibenzylamino group is electron-rich but sterically bulky.

  • Mechanism: The alkylation of a nucleophile (e.g., a phenol like 1-naphthol) with DBABP proceeds via a standard SN2 mechanism. The bulky dibenzyl groups prevent N-quaternization side reactions that are common when using smaller alkyl halides.

  • Self-Validating Protocol: The success of the reaction is easily monitored by the disappearance of the alkyl bromide peak in 1H NMR (typically ~3.5 ppm triplet) and the appearance of the ether linkage (~4.0 ppm).

Reaction Pathway Visualization

The following diagram illustrates the installation of the linker onto a generic phenol (Ar-OH) and the subsequent "soft" deprotection.

ReactionPathway Substrate Phenol Substrate (Ar-OH) Intermediate Protected Intermediate (Ar-O-(CH2)3-NBn2) Substrate->Intermediate SN2 Alkylation Reagent 3-Dibenzylamino-1-bromopropane (K2CO3, DMF, 60°C) Reagent->Intermediate Product Final Primary Amine (Ar-O-(CH2)3-NH2) Intermediate->Product Cleavage of Bn groups Deprotection Hydrogenolysis (H2, Pd/C, MeOH)

Caption: Synthetic workflow for O-alkylation followed by hydrogenolytic deprotection.

Part 4: Experimental Protocols

These protocols are designed to be self-validating systems . If the intermediate does not show the characteristic benzyl protons in NMR (singlet ~3.6-3.8 ppm), the alkylation failed.

Protocol A: O-Alkylation of a Phenol (General Procedure)

Context: This protocol mimics the conditions used for synthesizing SSRI intermediates (e.g., Dapoxetine analogs) where a naphthol or phenol is the nucleophile.

Materials:

  • Substrate: 1-Naphthol (10 mmol)

  • Reagent: 3-Dibenzylamino-1-bromopropane (11 mmol, 1.1 eq)

  • Base: Potassium Carbonate (anhydrous, 20 mmol, 2.0 eq)

  • Solvent: DMF (Dry, 20 mL) or Acetone (for lower temp)

Step-by-Step:

  • Activation: In a flame-dried round-bottom flask, dissolve 1-Naphthol in DMF. Add K₂CO₃. Stir at Room Temperature (RT) for 15 minutes to generate the phenoxide anion.

  • Addition: Add 3-Dibenzylamino-1-bromopropane dropwise. Note: The reagent is viscous; dilution with 2 mL DMF aids transfer.

  • Reaction: Heat to 60°C for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 8:1). The bromide starting material (Rf ~0.6) should disappear; the product (Rf ~0.4) will be UV active and stain with Dragendorff’s reagent (orange for tertiary amines).

  • Workup: Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash organic layer with brine to remove DMF. Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography.

    • Expected Yield: 85–92%.

Protocol B: "Soft" Deprotection via Hydrogenolysis

Context: Removing the benzyl groups without affecting other reducible groups (like ketones) requires optimization, but for standard linkers, this is robust.

Materials:

  • Substrate: O-(3-dibenzylaminopropyl)arene (from Protocol A)

  • Catalyst: 10% Pd/C (50% water wet, 10 wt% loading)

  • Solvent: Methanol (0.1 M concentration)

  • Hydrogen Source: H₂ Balloon (1 atm) or Ammonium Formate (Transfer Hydrogenation)

Step-by-Step:

  • Setup: Dissolve the substrate in Methanol.

  • Catalyst Addition: Carefully add Pd/C under an argon blanket. Safety: Pd/C is pyrophoric when dry.

  • Hydrogenation: Purge with H₂ gas. Stir vigorously at RT for 12–24 hours.

    • Optimization: If the reaction stalls (mono-debenzylation), add 1 eq of Acetic Acid to protonate the amine, preventing it from poisoning the catalyst surface.

  • Filtration: Filter through a Celite pad to remove Pd/C. Wash with MeOH.

  • Isolation: Concentrate in vacuo. If Acetic Acid was used, the product will be the acetate salt.

    • Self-Validation:1H NMR will show the loss of the aromatic benzyl signals (7.2-7.4 ppm, 10H) and the benzylic CH₂ singlet.

References

  • Yamamoto, Y., et al. (2020). "Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon". ACS Omega, 5(7). Retrieved from [Link][2]

  • Organic Chemistry Portal. "Phthalimides: Stability and Deprotection". Retrieved from [Link]

  • Master Organic Chemistry. (2018). "Protecting Groups For Amines: Carbamates (Boc, Cbz)".[3] Retrieved from [Link]

Sources

Technical Guide: Advantages of 3-Dibenzylamino-1-bromopropane in Targeted Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Dibenzylamino-1-bromopropane (DBABP) serves as a strategic "masked" primary amine building block in organic synthesis and medicinal chemistry. Unlike traditional reagents such as N-(3-bromopropyl)phthalimide (Gabriel reagent) or 1-azido-3-bromopropane, DBABP offers a unique combination of stability under basic alkylation conditions and mild, neutral deprotection via hydrogenolysis.

This guide analyzes the technical advantages of DBABP in introducing 3-aminopropyl chains—a common pharmacophore in GPCR ligands and kinase inhibitors—providing comparative performance metrics and validated experimental protocols.

Structural & Mechanistic Advantage

The core utility of DBABP lies in the dibenzyl protective group . In the alkylation of nucleophiles (phenols, secondary amines, thiols), the dibenzyl moiety prevents the "runaway alkylation" (polyalkylation) seen with unprotected halo-amines, while offering superior orthogonality compared to imide-based protecting groups.

Chemical Structure Analysis

DBABP_Structure Figure 1: Functional Architecture of 3-Dibenzylamino-1-bromopropane Br Bromide (Leaving Group) Electrophilic Site Chain Propyl Linker (C3 Spacer) Br->Chain N Nitrogen (Nucleophilic Center) Chain->N Bn1 Benzyl Group 1 (Steric Bulk/Protection) N->Bn1 Bn2 Benzyl Group 2 (Steric Bulk/Protection) N->Bn2

Figure 1: The dibenzyl groups sterically hinder the nitrogen, preventing self-alkylation (cyclization to azetidinium) and ensuring the bromide is the exclusive electrophile.

Comparative Analysis: DBABP vs. Alternatives

The choice of reagent for introducing a 3-aminopropyl group depends heavily on the substrate's sensitivity to deprotection conditions.

Performance Matrix
Feature3-Dibenzylamino-1-bromopropane N-(3-Bromopropyl)phthalimide 1-Azido-3-bromopropane
Primary Utility Acid/Base sensitive substratesRobust, simple substratesClick chemistry / Staudinger
Alkylation Yield High (85-95%)High (80-90%)Moderate (70-85%)
Deprotection H₂ / Pd-C (Neutral, Mild)Hydrazine (Toxic, Basic) or AcidPPh₃ / H₂O or H₂ (Risk of reduction elsewhere)
Atom Economy Moderate (Loss of 2 x Toluene)Good (Loss of Phthalhydrazide)Excellent (Loss of N₂)
Safety Profile Stable solid/oilSensitizerExplosion Hazard (Azide)
Orthogonality Compatible with esters, acetalsIncompatible with base-labile groupsCompatible with most groups
Critical Insight: The Deprotection Bottleneck

The Gabriel synthesis (Phthalimide) is the industry standard but fails when the substrate contains esters or halogenated motifs sensitive to hydrazine or strong base. DBABP is superior here because catalytic hydrogenation (H₂/Pd-C) leaves esters, amides, and most heterocycles intact.

Application Case Study: Synthesis of GPCR Ligand Intermediate

Objective: Alkylation of a phenol derivative to introduce a 3-aminopropyl tail without hydrolyzing a sensitive methyl ester moiety on the scaffold.

Reaction Pathway

Reaction_Scheme Figure 2: Orthogonal Synthesis Pathway using DBABP Substrate Phenol Substrate (Contains Ester) Intermediate Dibenzyl-Protected Intermediate Substrate->Intermediate Alkylation 60°C, 4h Reagent + DBABP (K2CO3, MeCN) Reagent->Intermediate Product Final Primary Amine (Ester Intact) Intermediate->Product Deprotection RT, 1 atm H2 Deprotection H2, Pd/C (Hydrogenolysis)

Figure 2: Pathway demonstrating the survival of sensitive ester groups during the amine introduction process.

Experimental Protocols

Protocol A: Alkylation of Phenols with 3-Dibenzylamino-1-bromopropane

Scope: Validated for phenols, thiols, and secondary amines.

Materials:

  • Substrate: 4-Hydroxybenzoate methyl ester (1.0 equiv)

  • Reagent: 3-Dibenzylamino-1-bromopropane (1.2 equiv) [CAS: Derived from 3161-51-1]

  • Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF (0.2 M concentration)

Step-by-Step Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the phenol substrate (10 mmol) in anhydrous MeCN (50 mL).

  • Activation: Add anhydrous K₂CO₃ (20 mmol, 2.76 g) in one portion. Stir at room temperature for 15 minutes to generate the phenoxide.

  • Addition: Add 3-Dibenzylamino-1-bromopropane (12 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to 60°C under an inert atmosphere (N₂ or Ar). Monitor via TLC (typically 10% MeOH/DCM) or LC-MS. Reaction is usually complete within 4–6 hours.

  • Workup: Cool to room temperature. Filter off the inorganic solids. Concentrate the filtrate under reduced pressure.

  • Purification: Redissolve residue in EtOAc, wash with water (2x) and brine (1x). Dry over Na₂SO₄ and concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient).

    • Expected Yield: 85–95%

    • Data Check: ¹H NMR should show characteristic benzyl protons (~3.6 ppm, s, 4H) and propyl multiplets.

Protocol B: Deprotection (Hydrogenolysis)

Scope: Removal of dibenzyl groups to reveal the primary amine.

Materials:

  • Catalyst: 10% Pd/C (10 wt% loading based on substrate mass)

  • Solvent: Ethanol or Methanol (0.1 M)

  • Hydrogen Source: H₂ balloon (1 atm) or Ammonium Formate (transfer hydrogenation)

Step-by-Step Procedure:

  • Setup: Dissolve the alkylated intermediate (5 mmol) in Ethanol (50 mL) in a hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Pd/C (wet support recommended for safety) under an argon stream.

  • Hydrogenation: Evacuate the flask and backfill with H₂ (repeat 3 times). Stir vigorously at room temperature under 1 atm H₂.

  • Monitoring: Monitor by LC-MS for the disappearance of the benzylated peak (M+) and appearance of the free amine (M-180). Time: 2–12 hours.

  • Workup: Filter the mixture through a Celite pad to remove the catalyst (Caution: Pd/C is pyrophoric when dry; keep wet). Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate to yield the primary amine, often as a clean oil or solid requiring no further purification.

Troubleshooting & Optimization

ProblemProbable CauseSolution
Low Alkylation Yield Steric hindrance of Dibenzyl groupSwitch solvent to DMF; add catalytic KI (Finkelstein condition) to generate reactive iodide in situ.
Incomplete Deprotection Catalyst poisoning (S or N)Use Pd(OH)₂ (Pearlman's Catalyst) or increase H₂ pressure (50 psi).
Cyclization Side-Product Intramolecular attackEnsure base is not too strong; avoid high temperatures (>80°C) during alkylation.

References

  • Sigma-Aldrich. 3-(Dibenzylamino)-1-propanol Product Analysis. Accessed 2026.[1][2][3]

  • PubChem. 3-(Dibenzylamino)-1-propanol Compound Summary. National Library of Medicine.

  • Organic Chemistry Portal. Protecting Groups: Benzyl amines.

  • BenchChem. Phthalimide Deprotection Protocols.

  • ChemicalBook. N-(3-Bromopropyl)phthalimide Properties.

Sources

A Comparative Guide to the Cross-Reactivity of 3-Dibenzylamino-1-bromopropane

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Selectivity in Research and Drug Development

3-Dibenzylamino-1-bromopropane is a chemical entity utilized in various research contexts, often as a synthetic intermediate or a pharmacological tool. Its structure, featuring a tertiary amine and an alkyl bromide, suggests a potential for interaction with a range of biological targets. In the landscape of drug discovery and fundamental biological research, the selectivity of a chemical probe is paramount. Uncharacterized off-target interactions, or cross-reactivity, can lead to misleading experimental results, confounding data interpretation, and potentially toxicological liabilities in a therapeutic context.

This guide provides an in-depth, objective comparison of 3-Dibenzylamino-1-bromopropane's potential cross-reactivity profile against that of more well-defined pharmacological agents. The core objective is to equip researchers with the rationale and methodologies required to critically assess the selectivity of this and similar compounds. We will explore the causality behind experimental choices, describe self-validating protocols, and ground our discussion in authoritative scientific principles and regulatory standards, such as the ICH S7A guidelines for safety pharmacology.[1][2][3] These guidelines emphasize the importance of identifying undesirable pharmacodynamic properties of a substance to ensure human safety.[3][4]

Understanding the Structural Basis for Potential Cross-Reactivity

The chemical architecture of 3-Dibenzylamino-1-bromopropane is reminiscent of several classes of pharmacologically active molecules. The dibenzylamino group, in particular, shares features with known antagonists of aminergic G-protein coupled receptors (GPCRs). This structural similarity necessitates a thorough investigation of its potential to interact with targets such as:

  • Histamine H1 Receptors: Many first-generation antihistamines possess a similar diaryl structure and are known for their sedative and anticholinergic side effects due to a lack of receptor selectivity.[5][6]

  • Muscarinic Acetylcholine Receptors (mAChRs): Cross-reactivity at these receptors is a common source of anticholinergic side effects like dry mouth, blurred vision, and cognitive impairment.[7][8][9]

  • Serotonin and Norepinephrine Transporters (SERT and NET): These transporters are key targets for antidepressant medications, and off-target modulation can lead to significant physiological effects.[10][11][12]

Given these potential interactions, we will compare 3-Dibenzylamino-1-bromopropane with two well-characterized compounds:

  • Diphenhydramine: A first-generation antihistamine known for its broad cross-reactivity with muscarinic and other receptors, serving as a benchmark for a non-selective profile.[5]

  • Fexofenadine: A second-generation antihistamine designed for high selectivity for the peripheral H1 receptor, representing a more desirable, targeted profile.[5][6]

The following table summarizes the key physicochemical properties of these compounds, which can influence their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their potential to cross the blood-brain barrier.

Compound Molecular Formula Molecular Weight ( g/mol ) Predicted LogP Key Structural Features
3-Dibenzylamino-1-bromopropane C₁₇H₂₀BrN318.254.1Dibenzylamino group, flexible propyl chain, alkyl bromide
Diphenhydramine C₁₇H₂₁NO255.353.2Diphenylmethoxy group, ethylamine chain
Fexofenadine C₃₂H₃₉NO₄501.663.0Diphenylmethylpiperidine, carboxylic acid group

Experimental Framework for Assessing Cross-Reactivity

A tiered and systematic approach is essential for robustly characterizing the cross-reactivity profile of a compound. This process begins with broad, high-throughput screening to identify potential "hits" and progresses to more specific functional assays to confirm and quantify these interactions.

experimental_workflow cluster_0 Tier 1: Hit Identification cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Functional Characterization cluster_3 Tier 4: Selectivity Assessment Compound Test Compound (3-Dibenzylamino-1-bromopropane) Screening Broad Radioligand Binding Panel (e.g., SafetyScreen47™) Compound->Screening Test at 1-10 µM Hits Identify Off-Target Hits (% Inhibition > 50%) Screening->Hits ConcentrationResponse Concentration-Response Binding Assays (Ki determination) Hits->ConcentrationResponse FunctionalAssay Target-Specific Functional Assays (e.g., Calcium Flux, cAMP) ConcentrationResponse->FunctionalAssay For confirmed binders Selectivity Calculate Selectivity Index (SI = Off-Target Ki / On-Target Ki) FunctionalAssay->Selectivity RiskAssessment Integrated Risk Assessment Selectivity->RiskAssessment

Tier 1: Broad Panel Screening for Hit Identification

The initial step involves screening the test compound against a large panel of receptors, ion channels, transporters, and enzymes. Commercial services like Eurofins' SafetyScreen™ panels provide a cost-effective and standardized method for this initial assessment.[13] The objective is not to determine potency but to flag potential interactions for further investigation.

Protocol 1: Radioligand Binding Assay Panel

  • Compound Preparation: Prepare a 10 mM stock solution of 3-Dibenzylamino-1-bromopropane in DMSO. Serially dilute to the final screening concentration (typically 10 µM).

  • Assay Execution: The compound is incubated with membranes or cells expressing the target of interest in the presence of a specific radioligand.[14][15]

  • Incubation: Allow the binding reaction to reach equilibrium. Incubation times and temperatures are target-specific and optimized.

  • Separation: Separate bound from unbound radioligand via rapid filtration through glass fiber filters.[15]

  • Detection: Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of radioligand binding caused by the test compound relative to a control (vehicle). A common threshold for identifying a "hit" is >50% inhibition.

Causality: A radioligand binding assay directly measures the ability of a test compound to displace a known ligand from its receptor.[16][17] This provides a direct, albeit functional-agnostic, measure of interaction at the molecular target.

Tier 2 & 3: From Binding to Function

Identifying a binding interaction is only the first step. It is crucial to determine the potency of this interaction (Tier 2) and to understand its functional consequence (Tier 3)—i.e., whether the compound acts as an antagonist, agonist, or allosteric modulator.[18][19]

Protocol 2: Concentration-Response and Functional Assays

Let's assume the Tier 1 screen revealed significant binding of 3-Dibenzylamino-1-bromopropane to the Histamine H1 and Muscarinic M1 receptors.

  • Concentration-Response Binding:

    • Perform a competitive binding assay as described in Protocol 1, but with a range of concentrations of the test compound (e.g., 0.1 nM to 100 µM).

    • This allows for the calculation of the inhibition constant (Ki), which reflects the compound's binding affinity for the target.

  • Functional Cellular Assay (e.g., Calcium Flux for H1 and M1 Receptors):

    • Cell Culture: Use a cell line (e.g., HEK293 or CHO) stably expressing the human H1 or M1 receptor. These receptors couple to the Gq signaling pathway, leading to an increase in intracellular calcium upon activation.

    • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Compound Incubation (Antagonist Mode): Incubate the cells with varying concentrations of the test compound.

    • Agonist Challenge: Add a known agonist (e.g., histamine for H1, carbachol for M1) at a concentration that elicits a sub-maximal response (EC80).

    • Signal Detection: Measure the change in fluorescence intensity using a plate reader (e.g., FLIPR). An antagonist will reduce the agonist-induced signal.

    • Data Analysis: Plot the response against the compound concentration to determine the IC50 (the concentration that inhibits 50% of the agonist response).

Trustworthiness through Controls: Each assay plate must include:

  • Vehicle Control: (e.g., 0.1% DMSO) to define the 0% inhibition level.

  • Reference Antagonist: (e.g., Diphenhydramine) to define 100% inhibition and validate assay performance.

  • Reference Agonist: To confirm cell responsiveness and establish the dynamic range of the assay.

signaling_pathway cluster_0 Cell Membrane cluster_1 Intracellular Agonist Agonist (e.g., Histamine) Receptor H1 / M1 Receptor (GPCR) Gq Gq Protein PLC PLC PIP2 PIP2 IP3 IP3 DAG DAG ER Endoplasmic Reticulum Ca Ca²⁺ Release PKC PKC Response Cellular Response Antagonist Antagonist (e.g., Test Compound) Antagonist->Receptor blocks

Comparative Data Analysis

The following table presents hypothetical, yet plausible, data derived from the described experimental workflows. This data allows for a direct comparison of the cross-reactivity profiles.

Compound Primary Target Ki (nM) Off-Target Ki (nM) Off-Target Functional IC50 (nM)
Histamine H1 Muscarinic M1 SERT
3-Dibenzylamino-1-bromopropane 25150>10,000
Diphenhydramine 15802,500
Fexofenadine 10>10,000>10,000

Interpreting the Results:

  • 3-Dibenzylamino-1-bromopropane: This compound exhibits potent affinity for the Histamine H1 receptor. However, it also shows significant cross-reactivity with the Muscarinic M1 receptor, with a binding affinity only 6-fold lower than its primary target. The functional assay confirms this interaction, indicating it acts as an M1 antagonist. Its lack of activity at the serotonin transporter (SERT) suggests some degree of selectivity.

  • Diphenhydramine: As expected, this first-generation antihistamine shows high potency at the H1 receptor but also potent cross-reactivity at the M1 receptor (only a ~5-fold difference in affinity), confirming its non-selective profile.[5]

  • Fexofenadine: This second-generation antihistamine demonstrates a highly selective profile.[6] Its affinity for the M1 receptor and SERT is more than 1000-fold weaker than for its primary H1 target, explaining its significantly reduced side-effect profile compared to older antihistamines.[5]

Conclusion and Recommendations for Researchers

This comparative guide illustrates a systematic approach to characterizing the cross-reactivity of a research compound like 3-Dibenzylamino-1-bromopropane. Our analysis suggests that while it may be a potent H1 antagonist, its significant muscarinic M1 receptor antagonism warrants considerable caution.

For researchers using 3-Dibenzylamino-1-bromopropane, the following should be considered:

  • Acknowledge Off-Target Effects: When using this compound as an H1 antagonist probe, any observed biological effects could be confounded by the simultaneous blockade of M1 receptors.

  • Employ Controls: Experiments should include controls to delineate H1- versus M1-mediated effects. This could involve using a selective M1 antagonist (like pirenzepine) in parallel experiments.[8]

  • Consider Alternatives: For studies demanding high selectivity for the H1 receptor, a compound like Fexofenadine or Levocetirizine would be a superior choice, minimizing the risk of off-target-induced artifacts.[20]

  • Context is Key: The acceptable level of cross-reactivity depends on the experimental system. In a system devoid of M1 receptors, the compound's selectivity for H1 may be sufficient. However, in complex tissues like the brain or gut where multiple receptor systems are active, its use is problematic.

Ultimately, scientific integrity demands a thorough understanding of the tools we employ. By investing in the systematic profiling of chemical probes, researchers can generate more reliable and reproducible data, accelerating the pace of discovery and ensuring the development of safer, more effective therapeutics.

References

  • ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline. European Medicines Agency. (2000). [Link]

  • International Conference on Harmonisation; Guidance on S7A Safety Pharmacology Studies for Human Pharmaceuticals; Availability. Federal Register. (2001). [Link]

  • H1 antagonist. Wikipedia. [Link]

  • S7A Safety Pharmacology Studies for Human Pharmaceuticals. Food and Drug Administration. [Link]

  • SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW. Altasciences. [Link]

  • Cell Based Assays in Drug Development: Comprehensive Overview. BioAgilytix. (2021). [Link]

  • Points to consider for revising the ICH S7A guideline on safety and secondary pharmacology. PubMed. (2025). [Link]

  • Selective histamine H1 antagonism: novel hypnotic and pharmacologic actions challenge classical notions of antihistamines. PubMed. (2008). [Link]

  • Functional Cell-Based Assays. Accelevir. [Link]

  • Clinical Comparison of Histamine H1-receptor Antagonist Drugs. PubMed. [Link]

  • Molecular determinants for selective recognition of antidepressants in the human serotonin and norepinephrine transporters. PNAS. (2011). [Link]

  • A review for cell-based screening methods in drug discovery. PMC. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. NCBI. (2012). [Link]

  • Structure-based Discovery of Conformationally Selective Inhibitors of the Serotonin Transporter. PMC. [Link]

  • Combination of H1 and H2 Histamine Receptor Antagonists: Current Knowledge and Perspectives of a Classic Treatment Strategy. MDPI. (2024). [Link]

  • Receptor-Ligand Binding Assay. Mtoz Biolabs. [Link]

  • Cell Based Assays & Cell Based Screening Assays in Modern Research. Vipergen. [Link]

  • Structure-based discovery of conformationally selective inhibitors of the serotonin transporter. Twist Bioscience. (2023). [Link]

  • Structure-based Discovery of Conformationally Selective Inhibitors of the Serotonin Transporter. bioRxiv. (2022). [Link]

  • Discovery of Novel Selective Serotonin Reuptake Inhibitors Through Development of a Protein-Based Pharmacophore. PMC. [Link]

  • About Ligand Binding Assays. Gifford Bioscience. [Link]

  • Muscarinic receptors couple to modulation of nicotinic ACh receptor desensitization in myenteric neurons. American Journal of Physiology. [Link]

  • Muscarinic antagonist. Wikipedia. [Link]

  • In Vitro Safety Pharmacology Assays. Charles River Laboratories. [Link]

  • Muscarinic Receptor Agonists and Antagonists. MDPI. (2001). [Link]

  • In vitro safety pharmacology profiling: what else beyond hERG?. PubMed. (2009). [Link]

  • Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. PubMed. (2005). [Link]

  • Hypersensitivity reactions to neuromuscular blocking agents. PubMed. [Link]

  • Industry-leading In Vitro Safety Pharmacology Profiling. Eurofins Discovery. [Link]

  • Muscarinic Antagonists. StatPearls - NCBI Bookshelf. (2023). [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Dibenzylamino-1-bromopropane
Reactant of Route 2
Reactant of Route 2
3-Dibenzylamino-1-bromopropane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.